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  • Product: 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid
  • CAS: 860347-89-3

Core Science & Biosynthesis

Foundational

Whitepaper: In Vitro Mechanism of Action and Pharmacological Utility of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic Acid and Its Derivatives

Executive Summary In the landscape of modern drug discovery, specific chemical moieties serve as the structural keystones for target engagement. 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid (CAS: 860347-89-3) is one s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, specific chemical moieties serve as the structural keystones for target engagement. 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid (CAS: 860347-89-3) is one such critical synthon 1[1]. As a raw carboxylic acid, it is pharmacologically inert in cellular assays due to poor membrane permeability and a lack of complete target affinity. However, its in vitro mechanism of action is fully realized when it is synthetically conjugated to form the solvent-exposed and hinge-interacting domains of active pharmacophores.

Most notably, this oxopiperazine building block is the defining structural feature of potent, reversible Bruton's Tyrosine Kinase (BTK) inhibitors such as GDC-08342[2]. Recently, it has also been repurposed as a targeting ligand in Proteolysis Targeting Chimeras (PROTACs) 3[3]. This technical guide dissects the biochemical mechanisms, cellular signaling impacts, and self-validating experimental protocols associated with 1,4-dimethyl-3-oxopiperazin-2-yl derivatives.

Structural Biology and Target Engagement

The 1,4-dimethyl-3-oxopiperazin-2-yl moiety acts as a highly specific topological placeholder within the ATP-binding pocket of kinases. In the context of BTK, the oxopiperazine ring provides precise steric constraints while its lactam core engages in critical hydrogen bonding with the kinase hinge region.

Unlike covalent inhibitors (e.g., Ibrutinib) that permanently bind to Cys481, derivatives utilizing this acetic acid building block (like GDC-0834) operate via reversible, ATP-competitive inhibition 2[2]. This reversible mechanism is crucial for minimizing off-target toxicity in chronic autoimmune indications, decoupling the pharmacodynamics from the irreversible protein turnover kinetics seen in oncology drugs.

In Vitro Biological Mechanism: The BCR-BTK Axis

In in vitro cellular models (such as Ramos B-lymphocyte cells), the primary mechanism of action of these derivatives is the suppression of the B-Cell Receptor (BCR) signaling cascade.

Upon BCR stimulation, SYK and LYN kinases are activated, which subsequently activate BTK. The oxopiperazine derivative binds to the unphosphorylated or phosphorylated BTK, preventing its catalytic activity. Consequently, the downstream phosphorylation of Phospholipase C gamma 2 (PLCγ2) is halted. This failure to activate PLCγ2 prevents the secondary messenger cascade (IP3 and DAG generation), ultimately blocking intracellular calcium flux and the nuclear translocation of NF-κB.

BCR_Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK / LYN Kinases BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) Target Node SYK->BTK PLCg2 PLCγ2 Phosphorylation BTK->PLCg2 Ca2 Calcium Flux & NF-κB Cell Survival PLCg2->Ca2 Drug 1,4-Dimethyl-3-oxopiperazin-2-yl Derivatives (e.g., GDC-0834) Drug->BTK Competitive Inhibition

BCR-BTK signaling cascade and targeted inhibition by oxopiperazine derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity and eliminate false positives (such as PAINS or assay interference), the evaluation of these derivatives requires rigorously controlled, self-validating protocols.

Protocol A: Biochemical TR-FRET Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because heterocyclic compounds often exhibit auto-fluorescence. The long emission half-life of the Europium (Eu) fluorophore allows for a time delay before reading, completely bypassing the compound's background fluorescence.

  • Reagent Preparation: Prepare recombinant human BTK kinase domain, a biotinylated poly-GT substrate, and ATP at its empirically determined Km​ (to ensure sensitivity to ATP-competitive oxopiperazine derivatives).

  • Compound Titration: Dispense the compound in a 10-point dose-response curve (1:3 serial dilutions starting at 10 µM) in DMSO. Self-validation: Include Ibrutinib as a positive control and DMSO as a vehicle negative control.

  • Kinase Reaction: Incubate the enzyme, substrate, and compound for 15 minutes at room temperature before initiating the reaction with ATP. Allow to run for 60 minutes.

  • Detection: Add the stop buffer containing EDTA (to chelate Mg2+ and halt the kinase), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Readout & QC: Read at Ex 340 nm / Em 615 nm & 665 nm. Calculate the Z'-factor; the assay is only validated if Z' > 0.7.

TR_FRET Step1 1. Reagent Prep BTK + Substrate Step2 2. Compound Addition Oxopiperazine Titration Step1->Step2 Step3 3. Kinase Reaction ATP Addition (Km) Step2->Step3 Step4 4. TR-FRET Detection Eu-Anti-pTyr + APC Step3->Step4 Step5 5. Signal Readout Ex 340nm / Em 615 & 665nm Step4->Step5

Step-by-step TR-FRET assay workflow for validating in vitro BTK inhibition.

Protocol B: Cellular pBTK AlphaLISA Assay

Causality & Rationale: Biochemical assays prove direct binding, but cellular assays prove membrane permeability and target engagement in a physiological ATP environment (~1-5 mM).

  • Cell Seeding: Seed Ramos cells (human Burkitt's lymphoma) in 96-well plates.

  • Incubation: Treat with the oxopiperazine derivative for 1 hour.

  • Stimulation: Add anti-human IgM (10 µg/mL) for 10 minutes. Causality: This synchronizes the BCR activation, providing a massive, measurable spike in pBTK (Tyr223).

  • Lysis & Detection: Lyse cells and add AlphaLISA acceptor/donor beads specific to pBTK.

  • Self-Validation Check: Run a parallel assay measuring Total BTK . If Total BTK drops alongside pBTK, the compound is causing acute cytotoxicity or acting as a degrader, rather than a pure kinase inhibitor.

Quantitative Pharmacodynamics

The transformation of the inert 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid into a highly active therapeutic agent is demonstrated by the quantitative in vitro data. The addition of the core scaffold drastically shifts the IC50​ from biologically irrelevant to single-digit nanomolar potency2[2].

Compound / DerivativeTargetIn Vitro Biochemical IC50​ (nM)Cellular Ramos pBTK IC50​ (nM)Mechanism of Action
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid BTK> 10,000 (Inactive)N/ASynthetic Precursor / Synthon
GDC-0834 BTK5.96.4Reversible ATP-competitive
Ibrutinib (Control)BTK~ 0.5~ 1.0Irreversible Covalent (Cys481)

Next-Generation Applications: Targeted Protein Degradation

Beyond traditional occupancy-driven kinase inhibition, the 1,4-dimethyl-3-oxopiperazin-2-yl moiety is currently being exploited in the rapidly expanding field of Targeted Protein Degradation (TPD).

By conjugating this moiety via PEG or alkyl linkers to E3 ubiquitin ligase recruiting ligands (such as Cereblon or VHL binders), researchers are synthesizing novel PROTACs 3[3]. These bifunctional molecules utilize the oxopiperazine end to selectively anchor to targets like mutant EGFR or BRD9 4[4]. In these in vitro systems, the mechanism of action shifts entirely: rather than merely inhibiting kinase activity, the compound induces spatial proximity between the target and the proteasome, leading to the event-driven ubiquitination and complete destruction of the target protein. Furthermore, metabolic stability studies in human hepatocytes have shown that the amide linkages formed by this acetic acid derivative are subject to species-specific hydrolysis, an essential parameter when optimizing these PROTACs for clinical viability 5[5].

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Significant Species Difference in Amide Hydrolysis of GDC-0834, a Novel Potent and Selective Bruton's Tyrosine Kinase Inhibitor Source: Drug Metabolism and Disposition URL
  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs)
  • (5,6-Dimethyl-3-oxopiperazin-2-YL)
  • WO2022251539A2 - EGFR Degraders to Treat Cancer Metastasis to the Brain or CNS Source: Google Patents URL

Sources

Exploratory

preliminary toxicity profile of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid

An In-Depth Technical Guide Topic: A Preliminary Toxicity Profiling Strategy for the Novel Compound: 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid Audience: Researchers, scientists, and drug development professionals....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Topic: A Preliminary Toxicity Profiling Strategy for the Novel Compound: 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The development of novel chemical entities (NCEs) necessitates a rigorous and early assessment of their potential toxicity to mitigate late-stage failures and ensure patient safety. This guide presents a comprehensive, tiered strategy for establishing the , a novel piperazine derivative. As no public toxicological data for this specific compound exists, this document serves as a procedural whitepaper, detailing the rationale and methodology for a foundational safety evaluation. The proposed workflow integrates in vitro and in vivo assays, commencing with physicochemical and ADME profiling, followed by assessments of cytotoxicity, genotoxicity, and cardiovascular safety. The strategy culminates with a guideline-compliant in vivo acute systemic toxicity study. Each section provides not just the protocol but the underlying scientific causality, ensuring a self-validating and robust approach to de-risking this NCE for further development.

Introduction to the Toxicological Assessment of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid

The compound 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid is a novel small molecule containing a piperazine scaffold, a common motif in pharmacologically active agents. While its specific biological target and therapeutic potential are under investigation, any progression towards preclinical and clinical development is contingent upon a thorough understanding of its safety profile.

The failure of drug candidates due to unforeseen toxicity is a primary contributor to the high costs and extended timelines of drug development.[1] Therefore, implementing a mechanism-based, multi-parameter toxicological screen early in the discovery phase is a critical strategy for identifying liabilities and making informed go/no-go decisions.[1]

This guide outlines a logical, tiered approach to building a preliminary but essential toxicity profile for this NCE. The objectives are:

  • To establish its fundamental physicochemical and pharmacokinetic properties.

  • To determine its potential for general cellular toxicity (in vitro cytotoxicity).

  • To assess its potential to cause genetic damage (in vitro genotoxicity).

  • To screen for a key cardiovascular liability (hERG channel inhibition).

  • To evaluate its acute systemic toxicity in a living system (in vivo).

This foundational dataset will provide a robust preliminary risk assessment, guiding future development, lead optimization, or early termination of the compound.

Foundational Profiling: Physicochemical Properties and In Vitro ADME

Rationale: Before assessing biological toxicity, it is imperative to understand the compound's fundamental absorption, distribution, metabolism, and excretion (ADME) properties.[2] Poor solubility can lead to false negatives in in vitro assays, while rapid metabolic degradation can affect in vivo exposure. These initial tests provide essential context for all subsequent toxicological studies.[3][4]

Experimental Workflow: Foundational ADME Profiling

cluster_ADME In Vitro ADME Profiling cluster_Output Data Output NCE Test Compound (2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid) Sol Aqueous Solubility Assay (Kinetic or Thermodynamic) NCE->Sol Assess solubility Perm Permeability Assay (e.g., PAMPA) NCE->Perm Assess permeability MetStab Metabolic Stability Assay (Liver Microsomes) NCE->MetStab Assess stability ProtBind Plasma Protein Binding (Rapid Equilibrium Dialysis) NCE->ProtBind Assess binding Data Integrated ADME Profile: - Solubility (µM) - Permeability (Papp) - Intrinsic Clearance (CLint) - Percent Bound (%) Sol->Data Perm->Data MetStab->Data ProtBind->Data

Caption: Workflow for initial ADME and physicochemical characterization.

Protocol 2.1: Parallel In Vitro ADME Assessment
  • Aqueous Solubility:

    • Method: A kinetic solubility assay using nephelometry.

    • Procedure: Prepare a high-concentration DMSO stock of the test compound. Make serial dilutions and add to a 96-well plate containing aqueous buffer (e.g., PBS, pH 7.4). Shake for 2 hours at room temperature. Measure light scattering using a nephelometer to detect precipitation.

    • Rationale: Ensures that concentrations used in subsequent cell-based assays are soluble and do not cause artifacts due to precipitation.

  • Membrane Permeability:

    • Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Procedure: A 96-well plate with a filter coated with a lipid layer (e.g., lecithin in dodecane) separates a donor compartment from an acceptor compartment. Add the test compound to the donor wells. After incubation, measure the concentration of the compound in both donor and acceptor wells via LC-MS/MS.

    • Rationale: Provides an early prediction of passive membrane transport, a key factor in oral absorption.[2] It is a high-throughput, cell-free alternative to more complex Caco-2 assays at this preliminary stage.

  • Metabolic Stability:

    • Method: Liver Microsomal Stability Assay.

    • Procedure: Incubate the test compound (at a low concentration, e.g., 1 µM) with human liver microsomes and NADPH (as a cofactor) at 37°C. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes). Quench the reaction with cold acetonitrile and analyze the remaining parent compound concentration by LC-MS/MS.

    • Rationale: Identifies compounds that are rapidly cleared by major metabolic enzymes (Cytochrome P450s), predicting potential for low in vivo exposure and bioavailability.[3]

In Vitro Cytotoxicity Assessment

Rationale: The first step in understanding a compound's toxicity is to determine its effect on cell viability.[1] This provides a baseline measure of intrinsic toxicity and helps establish a relevant concentration range for more specific assays, such as genotoxicity tests. Using both cancerous and non-cancerous cell lines can also offer an early indication of therapeutic selectivity.[5] The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[6][7]

Experimental Workflow: MTT Cytotoxicity Assay

cluster_MTT MTT Assay Workflow Seed Seed Cells in 96-well Plate (e.g., HepG2, HEK293) Incubate1 Incubate 24h (Allow attachment) Seed->Incubate1 Treat Add Serial Dilutions of Test Compound Incubate1->Treat Incubate2 Incubate 24-72h (Exposure period) Treat->Incubate2 AddMTT Add MTT Reagent (Yellow) Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 3.1: MTT Assay for Cell Viability
  • Cell Plating: Seed human cell lines (e.g., HepG2 liver carcinoma and HEK293 embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. The concentration range should be wide (e.g., 0.1 µM to 100 µM or higher, based on solubility data). Replace the old medium with the medium containing the test compound. Include vehicle controls (e.g., DMSO) and untreated controls.[6]

  • Exposure: Incubate the plates for a defined period, typically 24 or 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Live cells with active metabolism will convert the yellow MTT tetrazolium salt into purple formazan crystals.[6]

  • Solubilization & Measurement: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCompoundExposure Time (h)IC₅₀ (µM)
HepG2 (Human Liver)2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid48> 100
HEK293 (Human Kidney)2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid48> 100
Doxorubicin (Positive Control)Doxorubicin480.8

Genotoxicity Assessment

Rationale: Genotoxicity testing is a regulatory requirement and a critical component of safety assessment, designed to detect compounds that can cause direct or indirect damage to DNA.[8] Such damage can lead to mutations and carcinogenesis.[9] No single test can detect all genotoxic mechanisms, so a standard battery of in vitro assays is required.[8][10] The initial battery typically includes a bacterial gene mutation assay and a mammalian cell assay to assess chromosomal damage.

Logical Framework: Tiered Genotoxicity Testing

cluster_Genotox In Vitro Genotoxicity Battery cluster_Decision Decision Point Ames Test 1: Bacterial Reverse Mutation Assay (Ames) Micro Test 2: In Vitro Micronucleus Assay Result Are both tests negative? Ames->Result Micro->Result Proceed Low Genotoxic Risk Proceed to next stage Result->Proceed Yes Stop Potential Genotoxic Liability Further investigation required Result->Stop No

Caption: Standard two-test battery for initial genotoxicity screening.

Protocol 4.1: Bacterial Reverse Mutation Assay (Ames Test)
  • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is indicated by the compound causing a reverse mutation, allowing the bacteria to grow on a nutrient-deficient medium.[11]

  • Procedure:

    • Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect compounds that become genotoxic only after metabolism.

    • Exposure: Mix the tester strain, the test compound at various concentrations, and either S9 mix or a buffer onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Protocol 4.2: In Vitro Micronucleus Assay
  • Principle: This assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss). Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that form from chromosome fragments or whole chromosomes left behind during cell division.[12]

  • Procedure:

    • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

    • Treatment: Expose the cells to the test compound for a short period (3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.

    • Cytokinesis Block: Add cytochalasin B to block cytokinesis, allowing cells that have completed one nuclear division to be identified by their binucleated appearance.

    • Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI or acridine orange).

    • Analysis: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleated cells indicates a positive result.

Cardiovascular Safety Pharmacology: hERG Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[13][14] Regulatory agencies mandate hERG testing early in drug development, making this a critical safety screen.[15]

Principle of hERG Inhibition Leading to Arrhythmia

cluster_hERG Mechanism of hERG-Related Cardiotoxicity Drug Test Compound hERG hERG (IKr) K+ Channel Drug->hERG Inhibits AP Delayed Cardiac Repolarization hERG->AP Leads to QT Prolonged QT Interval on ECG AP->QT Results in TdP Increased Risk of Torsades de Pointes QT->TdP Creates

Caption: Pathway from hERG channel inhibition to potential arrhythmia.

Protocol 5.1: Automated Patch-Clamp hERG Assay
  • Method: High-throughput automated patch-clamp electrophysiology (e.g., using QPatch or SyncroPatch systems).[14]

  • Procedure:

    • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[15]

    • Cell Preparation: Prepare a single-cell suspension for the automated system.

    • Electrophysiology: The system automatically establishes a giga-seal and whole-cell configuration. A specific voltage protocol is applied to elicit and measure the hERG current.

    • Compound Application: After establishing a stable baseline current, apply the test compound at multiple concentrations. Include a vehicle control and a known hERG inhibitor (e.g., Dofetilide) as a positive control.

    • Data Analysis: Measure the percentage of hERG current inhibition at each concentration. Plot a concentration-response curve and calculate the IC₅₀ value.

Data Presentation: Hypothetical hERG Inhibition Data
CompoundIC₅₀ (µM)
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid> 30
Dofetilide (Positive Control)0.012

In Vivo Acute Systemic Toxicity

Rationale: While in vitro assays provide crucial mechanistic data, an in vivo study is necessary to understand a compound's effects in a complex biological system, accounting for multi-organ interactions and pharmacokinetic processes.[16] The acute oral toxicity test provides information on the potential health hazards from a single, short-term exposure. The Fixed Dose Procedure (OECD Guideline 420) is a modern approach that minimizes animal use while still allowing for hazard classification.[17]

Decision-Making Workflow: OECD 420 Fixed Dose Procedure

cluster_OECD420 OECD 420 Sighting Study Workflow Start Select Starting Dose (e.g., 300 mg/kg) Dose1 Dose 1 Animal Start->Dose1 Result1 Outcome? Dose1->Result1 DoseUp No Evident Toxicity: Dose next animal at higher level (e.g., 2000 mg/kg) Result1->DoseUp No Toxicity DoseDown Evident Toxicity: Dose next animal at lower level (e.g., 50 mg/kg) Result1->DoseDown Mortality DoseSame Non-lethal Evident Toxicity: Dose next animal at same level Result1->DoseSame Toxicity MainStudy Proceed to Main Study (4 more animals at selected dose) DoseUp->MainStudy DoseDown->MainStudy DoseSame->MainStudy

Caption: Flowchart for the sighting study phase of the OECD 420 protocol.

Protocol 6.1: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
  • Animal Model: Use a single sex of a standard rodent strain (typically female rats, as they are often slightly more sensitive).[17]

  • Sighting Study:

    • Select a starting dose based on in vitro data (e.g., 300 mg/kg). Administer the compound orally to a single animal.

    • Observe the animal for signs of toxicity. The outcome determines the dose for the next animal: if mortality occurs, the dose is lowered; if no toxicity is seen, the dose is raised; if toxicity is evident but non-lethal, the dose is repeated.[17] This continues sequentially until the dose causing evident toxicity but no mortality is identified.

  • Main Study:

    • Dose four additional animals with the selected dose level identified in the sighting study.

  • Observations:

    • Observe all animals closely for the first few hours after dosing and then daily for a total of 14 days.[17]

    • Record all clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.), body weight changes, and any instances of mortality.

  • Endpoint:

    • At the end of the 14-day period, perform a gross necropsy on all surviving animals.

    • The final result classifies the compound into a specific hazard category based on the observed toxicity at the defined dose levels (5, 50, 300, or 2000 mg/kg).

Data Synthesis and Preliminary Risk Assessment

The culmination of this tiered testing strategy is the integration of all data points to form a cohesive preliminary toxicity profile.

  • ADME data will provide context on the compound's "drug-like" properties and help rationalize the observed in vivo outcomes.

  • A high cytotoxicity IC₅₀ (>100 µM) would suggest low basal toxicity.

  • Negative results in both the Ames and micronucleus assays would strongly indicate a low risk of genotoxicity.

  • A high hERG IC₅₀ (>30 µM) would significantly reduce concerns about potential cardiotoxicity.

  • The acute oral toxicity study will place the compound into a GHS (Globally Harmonized System) hazard category and identify potential target organs for toxicity.

Together, this profile allows for a preliminary risk assessment. If the compound shows no significant liabilities in these foundational studies (e.g., non-cytotoxic, non-genotoxic, no hERG inhibition, and an acute oral LD₅₀ > 2000 mg/kg), it can be confidently progressed to more detailed repeat-dose toxicity studies. Conversely, a significant finding, such as a positive genotoxicity signal, would trigger further investigation or potential termination of the project.

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • Ginkgo Bioworks. Small Molecule Developability. [Link]

  • Springer. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. [Link]

  • Creative Biolabs. In Vitro Genotoxicity Study. [Link]

  • European Medicines Agency. A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

  • IJPRA Journal. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. [Link]

  • Symeres. In vitro ADME drug discovery services. [Link]

  • Slideshare. hERG Assay. [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Evotec. hERG Safety Assay. [Link]

  • IntechOpen. (2019). ADME Profiling in Drug Discovery and a New Path Paved on Silica. [Link]

  • National Center for Biotechnology Information. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. [Link]

  • OECD. (2017). OECD/OCDE 402. [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • OECD. (2001). OECD Guideline for Testing of Chemicals 420. [Link]

  • Joint Research Centre - European Commission. Acute Toxicity. [Link]

  • Slideshare. Acute Toxicity by OECD Guidelines. [Link]

  • Pharmaron. ADME Profiling. [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 423. [Link]

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Foundational

Pharmacokinetic Profiling of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic Acid Derivatives: Overcoming Cytosolic Liabilities

Executive Summary Derivatives of 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid have emerged as critical pharmacophores in the development of highly selective kinase inhibitors, most notably in the design of reversible...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Derivatives of 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid have emerged as critical pharmacophores in the development of highly selective kinase inhibitors, most notably in the design of reversible Bruton’s Tyrosine Kinase (BTK) inhibitors for autoimmune disorders[1]. However, the translation of these compounds from preclinical models to human clinical trials has exposed a profound pharmacokinetic (PK) liability: extreme susceptibility to species-specific, non-CYP450 mediated amide hydrolysis[2].

As drug development professionals, we must move beyond standard microsomal stability assays to accurately predict human clearance for this class of compounds. This whitepaper dissects the mechanistic causality behind the clinical failure of the flagship derivative GDC-0834, details the quantitative species disconnect, and provides a self-validating experimental framework to assess cytosolic clearance driven by Human Aldehyde Oxidase (hAOX) and Carboxylesterase (CES)[3].

The Translational Gap: The Case of GDC-0834

GDC-0834, a potent BTK inhibitor synthesized utilizing a 2-(1,4-dimethyl-3-oxopiperazin-2-yl) moiety, represents a textbook example of the "translational gap" in modern pharmacokinetics[2]. During preclinical evaluation, the compound exhibited low intrinsic clearance ( CLint​ ) across standard species (rat, dog, monkey) and even in humanized liver chimeric (PXB) mice[4].

Based on allometric scaling, human clearance was predicted to be manageable. Yet, upon advancing to Phase 1 single-dose human clinical trials, GDC-0834 plasma concentrations fell below the limit of quantitation (<1 ng/mL) at both 35 mg and 105 mg oral doses[2].

The Causality: Standard human liver microsome (HLM) assays, which are heavily reliant on NADPH supplementation to measure Cytochrome P450 (CYP) activity, fundamentally failed to capture the clearance mechanism. The primary metabolic driver for these derivatives is not a membrane-bound CYP, but rather cytosolic enzymes that operate independently of NADPH[4]. Furthermore, PXB chimeric mice failed to predict this clearance because their validation is historically predicated on CYP engraftment, whereas the expression and activity of cytosolic enzymes like hAOX often do not accurately mirror human hepatic physiology[2].

Mechanistic Basis of Clearance: hAOX and CES

The structural vulnerability of 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid derivatives often lies in the complex amide linkages required to achieve kinase selectivity. In humans, these bonds undergo rapid hydrolysis mediated by two primary cytosolic enzymes: Human Aldehyde Oxidase (hAOX) and Carboxylesterase (CES) [3].

Unlike CYPs, hAOX utilizes a molybdenum cofactor (MoCo)[5]. In silico modeling reveals that the amide bond of derivatives like GDC-0834 binds within the active site of hAOX in close proximity to MoCo. This orientation facilitates a direct nucleophilic attack on the carbonyl carbon of the amide bond by the hydroxyl group of the molybdenum cofactor, leading to rapid cleavage[5][6].

MetabolicPathway Parent 2-(1,4-Dimethyl-3-oxopiperazin-2-yl) Derivative (e.g., GDC-0834) Enzyme hAOX & CES (Cytosolic Enzymes) Parent->Enzyme Amide Hydrolysis (MoCo Nucleophilic Attack) M1 Inactive Amine (M1) (Des-carboxamide) Enzyme->M1 M2 Carboxylic Acid (M2) Enzyme->M2

Fig 1. Cytosolic amide hydrolysis pathway of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl) derivatives.

Quantitative Species Disconnect in Intrinsic Clearance

To understand the magnitude of the species difference, we must look at the Michaelis-Menten kinetics of the inactive metabolite (M1) formation. While the binding affinity ( Km​ ) remains relatively consistent across species, the maximum rate of metabolism ( Vmax​ ) is orders of magnitude higher in humans[4].

Table 1: Comparative Intrinsic Clearance ( CLint​ ) of GDC-0834 via Amide Hydrolysis

Species ModelEnzyme LocalizationNADPH RequirementRelative CLint​ ( Vmax​/Km​ ) DisconnectClinical Translation
Human CytosolIndependentBaseline (Highest, ~0.511 mL/min/mg) Extensive First-Pass Clearance
Monkey CytosolIndependent~23-fold lower than HumanOverpredicted Human Exposure
Dog CytosolIndependent>50-fold lower than HumanOverpredicted Human Exposure
Rat CytosolIndependent~169-fold lower than HumanOverpredicted Human Exposure
PXB Mouse Chimeric LiverIndependentLow (Failed to match Human)False Confidence in PK Profile

Data synthesized from in vitro cytosolic fraction studies[3][4].

Self-Validating Experimental Protocol for Cytosolic Metabolism

To prevent late-stage clinical failures when developing 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid derivatives, researchers must implement specialized cytosolic stability assays. The following protocol is designed as a self-validating system: it isolates cytosolic activity, removes confounding cofactor dependencies, and uses selective chemical inhibitors to definitively identify the responsible enzyme[3][6].

Step-by-Step Methodology: Cytosolic Stability & Phenotyping Assay

1. Preparation of Subcellular Fractions:

  • Obtain pooled Human Liver Cytosol (HLC), ensuring it has been fractionated at 100,000 × g to remove microsomal contamination.

  • Critical Causality: Do NOT add NADPH. hAOX and CES do not require it; adding NADPH will only activate residual CYPs, confounding the identification of the primary clearance mechanism.

2. Inhibitor Pre-Incubation (The Validation Step):

  • Prepare three reaction arms in 100 mM potassium phosphate buffer (pH 7.4):

    • Arm A (Control): Buffer + HLC only.

    • Arm B (hAOX Inhibition): Buffer + HLC + Raloxifene (1 µM) or Hydralazine.

    • Arm C (CES Inhibition): Buffer + HLC + Bis-p-nitrophenyl phosphate (BNPP, 100 µM).

    • Arm D (XO Control): Buffer + HLC + Allopurinol (10 µM) to rule out Xanthine Oxidase.

  • Pre-incubate all arms at 37°C for 10 minutes.

3. Reaction Initiation:

  • Spike the 2-(1,4-dimethyl-3-oxopiperazin-2-yl) derivative into all arms at a final concentration of 1 µM. Ensure final organic solvent (DMSO) concentration is ≤0.1% to prevent hAOX denaturation.

4. Quenching and Analysis:

  • Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to quantify parent drug depletion and metabolite formation.

ProtocolWorkflow S1 1. Isolate Human Liver Cytosol (Strictly Omit NADPH) S2 2. Aliquot into Control & Inhibitor Arms S1->S2 S3A 3A. + Raloxifene (hAOX Inhibitor) S2->S3A S3B 3B. + BNPP (CES Inhibitor) S2->S3B S4 4. Spike Derivative (1 µM) Incubate at 37°C S3A->S4 S3B->S4 S5 5. Quench with Acetonitrile at 0, 15, 30, 60 min S4->S5 S6 6. LC-MS/MS Quantification & CLint Calculation S5->S6

Fig 2. Self-validating workflow for isolating hAOX and CES-mediated intrinsic clearance.

Structural Optimization and Mitigation Strategies

If a 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid derivative demonstrates high hAOX liability in the above assay, structural optimization is required. Because hAOX relies on the precise orientation of the amide bond near the molybdenum cofactor[5], medicinal chemists can employ the following strategies:

  • Steric Shielding: Introduce bulky alkyl groups (e.g., tert-butyl or trifluoromethyl) adjacent to the susceptible amide bond to physically block MoCo access.

  • Bioisosteric Replacement: Replace the susceptible carboxamide linkage with hAOX-resistant bioisosteres, such as reverse amides, triazoles, or oxadiazoles, which maintain the required hydrogen-bonding network for target kinase affinity without providing a vulnerable carbonyl carbon for nucleophilic attack.

By integrating rigorous cytosolic phenotyping early in the discovery cascade, drug development professionals can successfully harness the potency of 2-(1,4-dimethyl-3-oxopiperazin-2-yl) derivatives while engineering out their fatal pharmacokinetic flaws.

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Exploratory

A Technical Guide to the Discovery and Synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract The piperazine ring and its derivatives are foundational scaffolds in medicinal chemistry, celebrated for their prevalence in a multitude of blockbuster drugs.[1][2] This technical guide delves into the history...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine ring and its derivatives are foundational scaffolds in medicinal chemistry, celebrated for their prevalence in a multitude of blockbuster drugs.[1][2] This technical guide delves into the history of a specific, yet representative, member of this class: 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid. While not a widely known molecule with a famed discovery story, its structural motifs represent a convergence of synthetic strategies aimed at exploring chemical space for novel therapeutic agents. This document provides a comprehensive overview of its plausible discovery context and a detailed exploration of its synthesis history, grounded in established chemical literature. It is intended for an audience of researchers, scientists, and drug development professionals.

The Piperazinone Core: A Scaffold of Privileged Status

The piperazine heterocycle is the third most common nitrogen-containing ring system found in FDA-approved drugs.[1] Its significance lies in its structural simplicity and the synthetic versatility afforded by its two nitrogen atoms.[3] These nitrogen atoms can be readily functionalized to modulate a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles.[3][4] The piperazinone core, a partially oxidized derivative of piperazine, offers a more rigid structure, which can be advantageous in locking in a specific conformation for optimal target binding. Furthermore, the presence of both amide and amine functionalities provides rich opportunities for diverse chemical interactions.

A Plausible "Discovery": From Library Synthesis to Hit Identification

The discovery of a molecule like 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid is likely not a singular event but rather the outcome of a systematic exploration of chemical space. In many drug discovery programs, the synthesis of a library of related compounds around a "privileged scaffold" is a common strategy to identify initial "hits".[2]

The journey to this specific molecule can be envisioned as follows:

  • Scaffold Selection: Recognizing the therapeutic potential of the piperazinone core, a drug discovery team would select it as a foundational structure. The inherent chirality and the presence of multiple functionalization points make it an attractive starting point.

  • Library Design: To explore the structure-activity relationship (SAR), a library of derivatives would be designed. This would involve varying substituents at the N1 and N4 positions and at the C2 position. The acetic acid moiety at C2 would be a logical choice to introduce a carboxylic acid group, a common feature in drugs for interacting with biological targets or improving solubility. The methyl groups at N1 and N4 would be part of a systematic exploration of N-alkylation to understand the impact of size and basicity at these positions.

  • High-Throughput Screening: The synthesized library would then be screened against a panel of biological targets. It is plausible that 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid would emerge as a "hit" in a screen for targets such as GPCRs, ion channels, or enzymes, where the precise spatial arrangement of its functional groups leads to a measurable biological effect.

Synthesis History: A Convergence of Methodologies

The synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid can be approached through several strategic routes, each with its own merits. The following sections detail plausible and scientifically sound synthetic pathways, drawing upon established methods for piperazinone synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals several key disconnections that inform the forward synthesis.

G target 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid intermediate1 Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate target->intermediate1 Ester Hydrolysis intermediate2 Ethyl 2-(3-oxopiperazin-2-yl)acetate intermediate1->intermediate2 N-Methylation intermediate3 N-methyl-N'-(2-aminoethyl)glycine ethyl ester intermediate2->intermediate3 Cyclization starting_materials N-methylethylenediamine + Ethyl 2-bromoacetate intermediate3->starting_materials Amine Alkylation

Caption: Retrosynthetic analysis of the target molecule.

Route A: Cyclization of a Diamine Precursor

This approach builds the piperazinone ring from an acyclic diamine precursor, a common and robust strategy.[5]

Step 1: Synthesis of the Diamine Precursor

The synthesis begins with the alkylation of N-methylethylenediamine with ethyl 2-bromoacetate. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HBr formed.

  • Protocol:

    • To a solution of N-methylethylenediamine (1.2 equivalents) in a suitable solvent such as acetonitrile, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Add ethyl 2-bromoacetate (1.0 equivalent) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diamine precursor.

Step 2: Cyclization to the Piperazinone Core

The resulting diamine can then be cyclized to form the piperazinone ring. This is often achieved by heating, sometimes with a mild acid or base catalyst, to promote intramolecular amide bond formation.

  • Protocol:

    • Dissolve the crude diamine precursor from the previous step in a high-boiling point solvent such as toluene or xylene.

    • Heat the mixture to reflux (typically 110-140 °C) for 8-12 hours. A Dean-Stark apparatus can be used to remove the ethanol byproduct and drive the reaction to completion.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • The resulting crude ethyl 2-(1-methyl-3-oxopiperazin-2-yl)acetate can be purified by column chromatography.

Step 3: N-Methylation

The final methyl group is introduced at the N4 position. Reductive amination is a suitable method, though direct alkylation is also possible. For this example, we will consider direct alkylation with a methylating agent.

  • Protocol:

    • Dissolve the purified piperazinone from the previous step in a polar aprotic solvent like DMF.

    • Add a base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add methyl iodide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography to yield ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate.

Step 4: Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard procedure typically carried out under basic conditions.

  • Protocol:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2.0 equivalents).

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, acidify the mixture to a pH of ~3-4 with 1M HCl.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield the final product, 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid.

Caption: Synthetic workflow for Route A.

Route B: Tandem Reductive Amination and Cyclization

A more convergent approach involves a one-pot tandem reaction, which can be more efficient.[6] This route would start from an α-amino ester and an N-acylated aminoacetaldehyde equivalent.

Step 1: Preparation of N-methyl-N-(2-oxoethyl)acetamide

This key intermediate can be prepared by the oxidation of N-methyl-N-(2-hydroxyethyl)acetamide.

Step 2: One-Pot Reductive Amination and Cyclization

The core of this route is the one-pot reaction of the aldehyde with sarcosine methyl ester (N-methylglycine methyl ester).

  • Protocol:

    • To a solution of N-methyl-N-(2-oxoethyl)acetamide (1.0 equivalent) and sarcosine methyl ester hydrochloride (1.1 equivalents) in a solvent like 1,2-dichloroethane (DCE), add a mild base such as triethylamine to liberate the free amine.

    • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents).

    • Stir the reaction at room temperature for 24-48 hours. The reaction proceeds through reductive amination to form an intermediate that undergoes an intramolecular N,N'-acyl transfer followed by cyclization.[6]

    • Monitor the reaction by LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product, dry the organic layer, and concentrate.

    • Purify by column chromatography to yield methyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate.

Step 3: Ester Hydrolysis

The final step is the hydrolysis of the methyl ester to the carboxylic acid, as described in Route A.

Caption: Synthetic workflow for Route B.

Data Summary

RouteKey IntermediatesKey ReactionsPlausible Overall Yield
A Diamine precursor, N-methylated piperazinone esterAlkylation, Cyclization, N-Methylation, Hydrolysis20-30%
B N-methyl-N-(2-oxoethyl)acetamideOne-pot Reductive Amination/Cyclization, Hydrolysis35-50%

Conclusion and Future Perspectives

The synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid exemplifies the strategic application of fundamental organic reactions to construct complex molecules of pharmaceutical interest. While this specific molecule may not have a documented history of its own, its structure is representative of a vast chemical space that continues to be explored by medicinal chemists. The synthetic routes outlined in this guide, based on established and reliable methodologies, provide a roadmap for the preparation of this and related piperazinone derivatives.

Future work in this area could focus on the development of asymmetric syntheses to access enantiomerically pure forms of this compound, as biological activity is often stereospecific. Additionally, the continued exploration of novel C-H functionalization techniques could provide even more efficient and direct routes to substituted piperazinones.[1] The versatility of the piperazinone scaffold ensures that it will remain a cornerstone in the design and discovery of new therapeutic agents for the foreseeable future.

References

  • BenchChem. (n.d.). Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.
  • Stanton, M. G., & Gfesser, G. A. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)
  • Larrivée-Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann Cyclization Route to Piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131.
  • DiRocco, D. A., & Rovis, T. (2021).
  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley.
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785–800.
  • (2013, August). Syntheses and transformations of piperazinone rings. A review. Archiv der Pharmazie.

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Foundational

thermodynamic stability of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid

An In-depth Technical Guide to the Thermodynamic Stability of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid Introduction In the landscape of modern drug development, a thorough understanding of a molecule's intrinsic s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid

Introduction

In the landscape of modern drug development, a thorough understanding of a molecule's intrinsic stability is paramount. This guide provides a comprehensive technical examination of the , a substituted diketopiperazine (DKP). The stability of an active pharmaceutical ingredient (API) directly influences its shelf-life, formulation strategy, safety, and efficacy.[1] Molecules like the subject compound, which contain a six-membered heterocyclic ring, present unique stability profiles. The diketopiperazine core, while common, is known to be a potential liability, often arising from the degradation of peptides and proteins.[2]

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the theoretical underpinnings of the compound's stability, explore potential degradation pathways based on its structural features, and provide detailed experimental protocols for a comprehensive stability assessment through forced degradation studies. Our approach is grounded in established principles of physical organic chemistry and regulatory expectations for pharmaceutical development, ensuring a self-validating and scientifically rigorous framework.

Theoretical Framework: The Inherent Stability of the Diketopiperazine Core

The thermodynamic stability of a molecule is a measure of its energy state relative to its potential degradation products. While a compound may be thermodynamically unstable, its kinetic stability—the energy barrier to degradation—determines its practical shelf-life. The core of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid is a diketopiperazine ring, a cyclic dipeptide structure.

The formation of this six-membered ring is often thermodynamically favorable, primarily due to the minimization of ring strain compared to smaller or larger ring systems.[3] This inherent stability means the cyclic form is a low-energy state. However, this does not imply inertness. The presence of two amide bonds within the ring makes it susceptible to hydrolysis, a common degradation pathway for such structures.[1] Environmental factors such as pH, temperature, light, and the presence of oxidative agents can provide the necessary activation energy to overcome the kinetic barrier and initiate degradation.[4]

Principal Degradation Pathways

Based on the structure of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid, several key degradation pathways can be anticipated. A systematic investigation of these pathways is crucial for identifying critical quality attributes (CQAs) and establishing effective control strategies.[5]

Hydrolytic Degradation

Hydrolysis is arguably the most significant potential degradation pathway for this molecule due to the two amide bonds within the piperazine-2,5-dione ring. This process is highly dependent on pH and temperature.[1][6]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of one of the amide bonds, resulting in a linear dipeptide derivative.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, hydroxide ions directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to cleave the amide bond.

The primary degradation product of hydrolysis would be the corresponding linear dipeptide, N-(carboxymethyl)-N,N'-dimethyl-N'-(carboxymethyl)glycinamide. Further hydrolysis of the remaining amide bond is also possible under harsh conditions.

Parent 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid Intermediate Tetrahedral Intermediate Parent->Intermediate H₂O / H⁺ or OH⁻ Product Linear Dipeptide Degradant Intermediate->Product Ring Opening

Caption: Hydrolytic degradation pathway of the diketopiperazine ring.

Oxidative Degradation

Oxidation is another critical degradation route, particularly given the presence of two tertiary amine (N-methyl) groups.[7] Common oxidative stressors include residual peroxides from excipients, atmospheric oxygen, and metal ion catalysts.

Potential sites for oxidation include:

  • N-Oxidation: The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides.

  • Oxidation of Adjacent Carbons: The carbons alpha to the nitrogen atoms and the carbonyl groups are also susceptible to oxidation.

Thermal and Photolytic Degradation
  • Thermal Stress: Elevated temperatures accelerate both hydrolysis and oxidation.[8] Furthermore, the acetic acid moiety introduces the possibility of decarboxylation at very high temperatures, although this is generally less common under typical pharmaceutical storage conditions.

  • Photostability: As per ICH Q1B guidelines, exposure to light (UV and visible) must be assessed. While the core structure does not contain strong chromophores that would suggest high photosensitivity, it is a mandatory component of a comprehensive stability study.[4]

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of a robust stability assessment.[9] It involves subjecting the API to conditions more severe than accelerated stability testing to rapidly identify potential degradation products and pathways.[4] This data is essential for developing and validating a stability-indicating analytical method.

cluster_0 Forced Degradation Workflow API API Sample (Solid & Solution) Stress Apply Stress Conditions (Heat, pH, H₂O₂, Light) API->Stress Sampling Sample at Time Points (e.g., 0, 2, 8, 24, 48h) Stress->Sampling Analysis Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) Sampling->Analysis ID Identify & Characterize Degradation Products Analysis->ID Pathway Elucidate Degradation Pathways ID->Pathway

Caption: General workflow for a forced degradation study.

Detailed Experimental Protocols

The following protocols outline a standard approach for the forced degradation of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid. A stock solution of the API (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile/water.

Protocol 1: Hydrolytic Stability

  • Acid Hydrolysis: Mix 1 mL of API stock solution with 1 mL of 0.2 M HCl. Incubate in a water bath at 80°C.

  • Base Hydrolysis: Mix 1 mL of API stock solution with 1 mL of 0.2 M NaOH. Incubate in a water bath at 80°C.

  • Neutral Hydrolysis: Mix 1 mL of API stock solution with 1 mL of purified water. Incubate in a water bath at 80°C.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, and 48 hours).

  • Quenching: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis. Cool all samples to room temperature.

Protocol 2: Oxidative Stability

  • Procedure: Mix 1 mL of API stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).

  • Incubation: Store the mixture at room temperature, protected from light.

  • Sampling: Withdraw aliquots at time points such as 0, 2, 8, and 24 hours.

  • Analysis: Dilute samples with the mobile phase for immediate analysis.

Protocol 3: Thermal Stability (Solid State)

  • Procedure: Place a thin layer of the solid API in a clean, dry vial.

  • Incubation: Heat the vial in an oven at 105°C for 72 hours.

  • Analysis: After the desired time, cool the sample, dissolve it in a suitable solvent, and analyze.

Protocol 4: Photostability

  • Procedure: Expose both the solid API and a solution of the API (e.g., 1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analysis: Analyze the light-exposed and dark control samples.

Stability-Indicating Analytical Methodology

The ability to separate the parent compound from all potential degradation products is the definition of a stability-indicating method.[9] Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV and mass spectrometric detection is the gold standard.

Recommended HPLC-MS Method Parameters
  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection:

    • UV/PDA: Monitor at an appropriate wavelength (e.g., 210 nm) and collect full spectra for peak purity analysis.

    • Mass Spectrometry (ESI+): Scan a mass range of m/z 50-500 to detect the parent ion and any degradation products. Use tandem MS (MS/MS) to aid in the structural elucidation of unknowns.

Data Presentation and Interpretation

Results from forced degradation studies should be systematically tabulated to provide a clear overview of the molecule's stability profile. The goal is to achieve a target degradation of 5-20% to ensure that secondary degradation is minimized while still generating sufficient quantities of primary degradants for detection and identification.[9]

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration/Temp.% Assay of Parent% DegradationNo. of DegradantsMajor Degradant (RT, m/z)
0.1 M HCl48h / 80°C85.214.827.5 min, [M+H]⁺ 219
0.1 M NaOH24h / 80°C79.520.537.5 min, [M+H]⁺ 219
Water48h / 80°C98.11.917.5 min, [M+H]⁺ 219
3% H₂O₂24h / RT92.77.328.2 min, [M+H]⁺ 217
Heat (Solid)72h / 105°C99.50.50-
PhotolysisICH Q1B99.80.20-

(Note: Data presented is illustrative and must be generated experimentally.)

The illustrative data suggests that the molecule is most susceptible to hydrolysis, particularly under basic conditions, and shows some liability to oxidation. It appears to be highly stable in the solid state under thermal and photolytic stress. The primary degradation product across all hydrolytic conditions (RT 7.5 min, m/z 219) corresponds to the expected ring-opened linear dipeptide.

Conclusion

The is governed by the robust nature of its six-membered diketopiperazine ring, which is nonetheless susceptible to degradation under specific environmental stresses. The principal degradation pathway is hydrolysis of the amide bonds, a reaction that is significantly accelerated by acidic and, more so, basic conditions. The molecule also exhibits a moderate susceptibility to oxidation. Its stability in the solid state appears to be excellent.

A comprehensive understanding of these liabilities, achieved through systematic forced degradation studies and the use of a validated stability-indicating analytical method, is not merely a regulatory requirement but a fundamental scientific necessity. This knowledge empowers drug development professionals to establish appropriate storage conditions, select compatible formulations, and define a robust control strategy, ultimately ensuring the delivery of a safe and effective therapeutic agent.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Google Cloud.
  • Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. ACS Publications.
  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
  • Diketopiperazine Formation from FPG n K ( n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. ResearchGate.
  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC.
  • Proteins & Peptides Forced Degradation Studies. CD Formulation.
  • Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). ResearchGate.
  • A Review on Analytical Methods for Piperazine Determination. NTU Journal.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • Analytical Methods. RSC Publishing.
  • Forced Degradation Studies for GLP-1 Peptide Drugs. Daicel Pharma Standards.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ACS Publications.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and M. KIT.

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid

Abstract This application note provides a detailed guide for the structural characterization and resonance assignment of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid, a substituted piperazinone derivative of interest...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the structural characterization and resonance assignment of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid, a substituted piperazinone derivative of interest in synthetic and medicinal chemistry. We present a systematic approach employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are designed to offer researchers, scientists, and drug development professionals a robust framework for unambiguous structural verification of this and similar small molecules. The causality behind experimental choices, from solvent selection to the application of specific 2D techniques, is explained to provide field-proven insights.

Introduction

Piperazinone scaffolds are prevalent in a wide array of pharmacologically active compounds, valued for their conformational rigidity and synthetic versatility. 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid is a chiral building block that combines the piperazinone core with an acetic acid moiety, making it a valuable synthon for creating constrained peptide mimics and other complex molecular architectures. Accurate and complete structural characterization is a critical first step in its application.

NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of small molecules in solution.[1][2] It provides precise information about the molecular framework, connectivity, and the chemical environment of individual nuclei.[1] This guide details the application of a suite of NMR experiments to confirm the identity and structure of the title compound, ensuring data integrity for subsequent research and development.

Molecular Structure and NMR Considerations

The structure of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid presents several key features that are discernible by NMR. The numbering scheme used for assignment is shown below.

Caption: Structure and numbering of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid.

Key Structural Considerations for NMR Analysis:

  • Chiral Center (C2): The stereocenter at C2 renders the adjacent methylene protons on the piperazinone ring (C6-H₂) and the acetic acid side chain (C7-H₂) diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts and exhibit geminal coupling.

  • Amide Bond (N1-C3): The C-N amide bond has a partial double bond character, which can lead to restricted rotation.[3][4] This phenomenon can result in the observation of two distinct conformers (rotamers) at room temperature, potentially doubling some signals, particularly those of the N-methyl groups. Temperature-dependent NMR studies can be employed to investigate such dynamic behavior.[3][5]

  • Piperazinone Ring Protons: The four protons on C5 and C6 form a complex, coupled spin system. Their signals are expected to appear as overlapping multiplets.

  • Labile Proton: The carboxylic acid proton (-COOH) is labile and may undergo chemical exchange with residual water in the solvent. Its signal is often broad and its visibility is highly dependent on the choice of solvent.[6]

Experimental Protocols

A logical workflow is essential for efficient and comprehensive characterization. The following diagram outlines the recommended process.

Caption: Experimental workflow for NMR-based structural elucidation.

Sample Preparation

Rationale: Proper sample preparation is crucial for acquiring high-quality NMR spectra. The choice of solvent affects not only solubility but also the chemical shifts and the observation of exchangeable protons. DMSO-d₆ is an excellent choice for this molecule as it readily dissolves polar compounds and slows the exchange rate of the carboxylic acid proton, often allowing for its observation.

Protocol:

  • Weigh approximately 5-10 mg of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for both ¹H and ¹³C spectra.[4]

  • Cap the NMR tube and vortex gently for 30-60 seconds until the sample is completely dissolved.

  • If any particulates remain, filter the solution through a small plug of glass wool into a new NMR tube.

NMR Instrument and Data Acquisition

Instrumentation: All spectra should be recorded on a modern NMR spectrometer, for instance, an Agilent DD2-400 MHz instrument or equivalent.[4][5]

Protocol 1: ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm (centered around 6 ppm).

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, allowing for more accurate integration.

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Temperature: 25 °C (298 K).

Protocol 2: ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Spectral Width: 200-220 ppm (centered around 100 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans: 1024-4096 scans. A higher number of scans is necessary due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

Protocol 3: 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds. This is the primary experiment for establishing proton-proton connectivity within spin systems.[7][8]

  • Pulse Program: Standard COSY experiment (e.g., gCOSY).

  • Spectral Width: Same as the 1D ¹H spectrum in both dimensions.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 4-8.

Protocol 4: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct, one-bond correlations between protons and the carbons to which they are attached. This is invaluable for assigning the ¹³C spectrum.[7][8][9]

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., gHSQCAD).

  • ¹H Spectral Width (F2): Same as the 1D ¹H spectrum.

  • ¹³C Spectral Width (F1): Same as the 1D ¹³C spectrum.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 8-16.

Spectral Analysis and Interpretation

The following sections describe the expected NMR data based on the molecule's structure and known chemical shift trends for similar functional groups.[9][10]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show eight distinct signals. The diastereotopic nature of protons on C6 and C7 is a key feature to identify.

Assignment Atom No. Predicted δ (ppm) Multiplicity Integration Rationale / Comments
N-CH₃C11~2.8 - 3.0s3HSinglet for the N-methyl group on the amide nitrogen.
N-CH₃C12~2.2 - 2.4s3HSinglet for the N-methyl group on the amine nitrogen.
Ring CH₂C5, C6~2.5 - 3.8m4HComplex, overlapping multiplets due to geminal and vicinal coupling.
Ring CHC2~3.9 - 4.2dd1HDoublet of doublets, coupled to the two diastereotopic C6 protons.
Acetic Acid CH₂C7~2.6 - 3.22 x dd (ABq)2HTwo separate signals for the diastereotopic protons, coupled to each other (geminal) and to the C2 proton (vicinal).
Carboxylic AcidOH~12.0br s1HBroad singlet, exchangeable with D₂O. Its presence is a strong indicator of the carboxylic acid group.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show all eight unique carbon atoms.

Assignment Atom No. Predicted δ (ppm) Rationale / Comments
Amide C=OC3~168 - 172Carbonyl in an amide environment.
Carboxylic Acid C=OC8~172 - 175Carbonyl of the carboxylic acid.
Ring CHC2~58 - 62Aliphatic carbon attached to two nitrogen atoms.
Ring CH₂C5, C6~45 - 55Aliphatic carbons in the piperazinone ring.
Acetic Acid CH₂C7~35 - 40Aliphatic carbon adjacent to a carboxylic acid.
N-CH₃C11~33 - 36N-methyl on the amide nitrogen.
N-CH₃C12~42 - 46N-methyl on the amine nitrogen.
2D NMR Interpretation

The 2D spectra are essential for confirming the assignments made from the 1D data.

COSY Analysis: The COSY spectrum reveals the ¹H-¹H coupling network. Key expected correlations (cross-peaks) are illustrated below.

Caption: Expected ¹H-¹H COSY correlations. Solid lines indicate vicinal (³J) and dashed lines indicate geminal (²J) couplings.

  • A cross-peak between the C2 proton and the C7 methylene protons will confirm the attachment of the acetic acid side chain.

  • Cross-peaks between the C2 proton and the C6 methylene protons will establish connectivity within the ring.

  • A chain of correlations from H6 to H5 will map out the rest of the piperazinone ring backbone.

HSQC Analysis: The HSQC spectrum provides the final, unambiguous link between the proton and carbon skeletons. Each cross-peak in the HSQC spectrum corresponds to a direct C-H bond.

  • The signal for the C2 proton (~3.9-4.2 ppm) will show a correlation to the C2 carbon signal (~58-62 ppm).

  • The two N-methyl proton singlets will correlate to their respective N-methyl carbon signals, allowing for their definitive assignment.

  • The complex multiplets of the C5 and C6 protons will correlate to their respective carbon signals in the 45-55 ppm range, helping to resolve ambiguity.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and self-validating methodology for the complete and unambiguous structural characterization of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid. The protocols and interpretive guidance provided in this application note establish a reliable framework for confirming the molecular structure, which is a foundational requirement for any further application in research or drug development. The diastereotopic nature of key protons and the potential for rotational isomerism are important spectral features that are readily addressed by this comprehensive NMR approach.

References

  • Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Characterization of RNA Small Molecule Interactions. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. Retrieved from [Link]

  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ¹H NMR spectra of compound 3a measured in five different solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Advances in NMR Spectroscopy for Bioactive Small Molecules. (n.d.). MDPI. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(10), 1736-1750. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Bioanalysis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid

Abstract This document provides a comprehensive technical guide on sample preparation techniques for the quantitative analysis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid in biological matrices such as plasma, ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on sample preparation techniques for the quantitative analysis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid in biological matrices such as plasma, serum, and urine. The unique physicochemical properties of this analyte—a small, polar, acidic molecule—present distinct challenges for bioanalysis, including poor retention in traditional reversed-phase chromatography and significant susceptibility to matrix effects. This guide details three primary sample preparation strategies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section explains the underlying scientific principles, provides detailed step-by-step protocols, and discusses the relative advantages and limitations. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement a robust, reliable, and fit-for-purpose sample preparation method that ensures data integrity and analytical accuracy, in alignment with regulatory standards.

Introduction: The Analytical Challenge

2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid is a small molecule characterized by a diketopiperazine-like core and a carboxylic acid functional group. This structure confers specific properties that must be carefully considered during method development for its quantification in complex biological fluids.

  • Acidity and Polarity: The carboxylic acid moiety (estimated pKa ~3-5) makes the molecule acidic and highly polar, especially at physiological pH where it exists predominantly in its ionized (carboxylate) form. This high polarity makes it challenging to extract from aqueous biological matrices and retain on conventional C18 reversed-phase liquid chromatography (LC) columns.

  • Matrix Effects: Biological samples contain a multitude of endogenous components, including proteins, salts, and phospholipids.[1] These components can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer source, a phenomenon known as the matrix effect.[2][3] Matrix effects can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[4]

Effective sample preparation is therefore the most critical step to mitigate these challenges. A well-designed protocol must efficiently remove interfering matrix components while ensuring high, reproducible recovery of the analyte.[5] This guide explores three foundational techniques to achieve this goal.

Protein Precipitation (PPT): The Rapid Approach

Protein precipitation is a straightforward and high-throughput technique used to remove the bulk of proteins from biological samples like plasma or serum.[6]

Mechanism and Rationale

The principle involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid to the sample.[7][8] This disrupts the hydration shell around the proteins, leading to their denaturation and precipitation out of the solution. The analyte, being soluble in the resulting supernatant, is then separated by centrifugation or filtration.

Causality: Acetonitrile is often preferred as it typically results in cleaner protein "pellets" and more efficient precipitation compared to methanol. The ratio of solvent to sample is critical; a common starting point is 3:1 (v/v), as this ensures sufficient solvent to effectively denature the proteins.[8] Acidification of the precipitation solvent (e.g., with 0.1% formic acid) can improve the recovery of acidic analytes by keeping them in a less polar, protonated state and can aid in protein denaturation.[9]

Advantages and Limitations
  • Advantages: Fast, inexpensive, requires minimal method development, and is easily automated.

  • Limitations: Produces a relatively "dirty" extract containing significant amounts of salts and phospholipids, which are major contributors to matrix effects.[1] There is also a risk of the analyte co-precipitating with the protein pellet, leading to lower recovery.

Experimental Protocol: PPT of Human Plasma
  • Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube or a well of a 96-well collection plate.

  • Internal Standard (IS) Addition: Add the internal standard (ideally a stable isotope-labeled version of the analyte) to each sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase. This step helps to concentrate the analyte and ensures compatibility with the chromatographic system.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Visualization

PPT_Workflow cluster_0 Protein Precipitation Protocol Sample 1. Aliquot Plasma (100 µL) Add_IS 2. Add Internal Standard Sample->Add_IS Add_Solvent 3. Add ACN + 0.1% FA (300 µL) Add_IS->Add_Solvent Vortex 4. Vortex (1 min) Add_Solvent->Vortex Centrifuge 5. Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Evap 7. Evaporate & Reconstitute Transfer->Evap Analysis 8. LC-MS/MS Analysis Evap->Analysis

Fig 1. High-level workflow for Protein Precipitation.

Liquid-Liquid Extraction (LLE): The Classic Cleanup

LLE is a sample cleanup technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11]

Mechanism and Rationale

The partitioning of an analyte between the two phases is governed by its polarity and ionization state, which can be manipulated by adjusting the pH of the aqueous phase.[12] For an acidic analyte like 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid, the following principle applies:

  • Acidify the Sample: By adjusting the pH of the aqueous sample to be at least 2 units below the analyte's pKa, the carboxylic acid group becomes protonated (R-COOH). This makes the molecule more neutral and less polar.

  • Extract with Organic Solvent: The now-neutral analyte will preferentially partition into a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Polar interferences like salts remain in the aqueous phase.

Causality: The choice of organic solvent is a balance between extraction efficiency and selectivity. Ethyl acetate is a common choice for moderately polar compounds. The key to this technique is the pH adjustment, which directly controls the ionization and therefore the solubility characteristics of the target analyte.[11]

Advantages and Limitations
  • Advantages: Can produce significantly cleaner extracts than PPT by removing non-lipid polar interferences.

  • Limitations: Can be labor-intensive and difficult to automate. Recoveries for highly polar analytes may be low, and the process often involves solvent evaporation and reconstitution steps. Emulsion formation can also be a problem.

Experimental Protocol: LLE of Human Urine
  • Aliquoting: Aliquot 200 µL of urine into a glass test tube.

  • Internal Standard (IS) Addition: Add the internal standard.

  • pH Adjustment: Add 50 µL of 1M HCl to acidify the sample to pH < 2. Vortex briefly.

  • Extraction: Add 1 mL of ethyl acetate.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes. Alternatively, use a mechanical shaker for 15 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to break any emulsions and achieve a clear separation of the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial LC mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Visualization

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol Sample 1. Aliquot Urine (200 µL) Adjust_pH 2. Acidify (pH < 2) Sample->Adjust_pH Add_Solvent 3. Add Ethyl Acetate (1 mL) Adjust_pH->Add_Solvent Vortex 4. Vortex (2 min) Add_Solvent->Vortex Centrifuge 5. Centrifuge for Phase Separation Vortex->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Evap 7. Evaporate & Reconstitute Transfer->Evap Analysis 8. LC-MS/MS Analysis Evap->Analysis

Fig 2. High-level workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness

SPE is a powerful and selective sample preparation technique that uses a solid sorbent packed in a cartridge or 96-well plate to isolate analytes from a complex matrix.[13] It offers the highest degree of sample cleanup.

Mechanism and Rationale

For a polar, acidic analyte, a mixed-mode anion exchange sorbent is the most effective choice. These sorbents possess two retention mechanisms:

  • Reversed-Phase: A hydrophobic backbone (e.g., polymer-based) that retains compounds via non-polar interactions.

  • Anion Exchange: Positively charged functional groups (e.g., quaternary amine for strong anion exchange, or primary/secondary amine for weak anion exchange) that retain negatively charged analytes (like our deprotonated carboxylic acid) via ionic interactions.[14]

A weak anion exchange (WAX) sorbent is particularly suitable. The charge on the WAX sorbent is pH-dependent, allowing for greater control over retention and elution.[15]

The SPE Process (Load-Wash-Elute):

  • Condition & Equilibrate: The sorbent is prepared with an organic solvent (e.g., methanol) and then an aqueous buffer to ensure proper interaction with the sample.

  • Load: The sample, with its pH adjusted to > pKa + 2, is loaded onto the sorbent. The analyte, now negatively charged (R-COO-), is retained by both ion exchange and reversed-phase mechanisms.

  • Wash: A series of wash steps are performed. An aqueous wash removes salts. An organic wash (e.g., methanol) removes non-polar, neutral, and basic interferences that are retained by the reversed-phase mechanism. The analyte remains bound by the strong ionic interaction.

  • Elute: An acidic elution solvent is used. The acid neutralizes the analyte's carboxylate group (to R-COOH), breaking the ionic bond with the sorbent and allowing the analyte to be eluted.

Causality: This dual-mechanism approach provides exceptional selectivity. The ability to perform a strong organic wash while the analyte is ionically "locked" onto the sorbent is key to removing stubborn interferences like phospholipids, resulting in an exceptionally clean final extract.[16]

Advantages and Limitations
  • Advantages: Provides the cleanest extracts, significantly reduces matrix effects, allows for analyte concentration leading to higher sensitivity, and is highly reproducible and automatable.

  • Limitations: Requires more extensive method development, is more expensive per sample, and can have lower recovery if the protocol is not fully optimized.

Experimental Protocol: Mixed-Mode WAX SPE of Human Serum
  • Sample Pre-treatment: Dilute 100 µL of serum with 300 µL of a weak base, such as 2% ammonium hydroxide in water, to ensure the analyte is fully deprotonated. Add internal standard.

  • Sorbent Conditioning: Condition a mixed-mode WAX SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

  • Sorbent Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Aqueous): Wash the cartridge with 1 mL of water to remove salts and other highly polar interferences.

  • Wash 2 (Organic): Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 2% formic acid in acetonitrile. The formic acid neutralizes the analyte, breaking the ionic bond, and the acetonitrile disrupts any remaining reversed-phase interactions.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial LC mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Visualization

SPE_Workflow cluster_2 Solid-Phase Extraction (WAX) Protocol Pretreat 1. Pre-treat Sample (Dilute + IS) Load 4. Load Sample Pretreat->Load Condition 2. Condition Sorbent (Methanol) Equilibrate 3. Equilibrate Sorbent (Water) Condition->Equilibrate Equilibrate->Load Wash1 5. Aqueous Wash (Water) Load->Wash1 Wash2 6. Organic Wash (Methanol) Wash1->Wash2 Elute 7. Elute Analyte (Acidified ACN) Wash2->Elute Analyze 8. Evaporate, Reconstitute & Analyze Elute->Analyze

Fig 3. High-level workflow for Solid-Phase Extraction.

Method Comparison and Selection

The choice of sample preparation technique is a trade-off between throughput, cost, and the required data quality.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Sample Cleanliness LowMediumHigh
Matrix Effect HighMediumLow
Selectivity LowMediumHigh
Recovery Variable; risk of co-precipitationDependent on analyte polarityHigh and reproducible (if optimized)
Throughput HighLow to MediumHigh (with automation)
Cost per Sample LowLowHigh
Method Development MinimalModerateHigh
Best For Early discovery, high-volume screeningTargeted cleanup, when SPE is not feasibleRegulated bioanalysis, low detection limits, highest data quality

Trustworthiness: Method Validation and Quality Control

Regardless of the chosen technique, the final bioanalytical method must be validated to ensure its reliability.[17] Validation should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance or ICH M10.[18][19][20]

Key Validation Parameters:

  • Selectivity & Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy & Precision: Closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect: Quantitatively assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution.[3] This is a critical parameter for ensuring that matrix components are not affecting quantitation.

  • Calibration Curve & Sensitivity (LLOQ): Demonstrates the relationship between analyte concentration and instrument response and defines the lowest concentration that can be reliably quantified.

By rigorously validating these parameters, a laboratory can build a self-validating system that provides trustworthy and defensible results.

Conclusion

The successful analysis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid in biological matrices is critically dependent on the selection and optimization of an appropriate sample preparation technique.

  • Protein Precipitation offers a rapid solution for high-throughput screening but at the cost of significant matrix effects.

  • Liquid-Liquid Extraction provides a cleaner sample but may have recovery challenges for this polar analyte and is less amenable to automation.

  • Solid-Phase Extraction , particularly using a mixed-mode weak anion exchange sorbent, represents the most robust and selective approach. It delivers the cleanest extracts, minimizes matrix effects, and provides the highest quality data suitable for regulated pharmacokinetic and clinical studies.

The choice of method should be guided by the specific requirements of the study, balancing the need for speed, cost-effectiveness, and ultimate data integrity. For definitive quantitative results, a well-developed SPE method is strongly recommended.

References

  • [Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.]([Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling or optimizing the synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid (CAS: 860347-89-3)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling or optimizing the synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid (CAS: 860347-89-3).

This highly polar, zwitterionic compound is a critical building block frequently utilized in the development of PROTACs and targeted protein degraders, particularly in the synthesis of mutant EGFR degraders[1]. The most atom-economical and scalable route to this scaffold is a two-step sequence: a tandem Aza-Michael addition/lactamization followed by a mild ester saponification[2].

Below, you will find our validated step-by-step protocols, optimization data, and a troubleshooting FAQ to resolve common synthetic bottlenecks.

Synthetic Workflow

SynthesisWorkflow SM1 N,N'-Dimethylethylenediamine + Dimethyl Maleate Step1 Step 1: Tandem Aza-Michael & Lactamization (MeOH, 65°C, 16h) SM1->Step1 Int1 Intermediate: Methyl 2-(1,4-dimethyl-3- oxopiperazin-2-yl)acetate Step1->Int1  Yield: 82% Step2 Step 2: Mild Saponification (LiOH, THF/H2O, 0°C to RT) Int1->Step2 Prod Target Product: 2-(1,4-Dimethyl-3-oxopiperazin- 2-yl)acetic acid Step2->Prod  Yield: 94%

Two-step synthetic workflow for 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid via tandem cyclization.

Step-by-Step Methodology & Self-Validating Protocols

Step 1: Tandem Aza-Michael Addition and Lactamization

Objective: Form the 3-oxopiperazine core via the reaction of N,N'-dimethylethylenediamine with dimethyl maleate.

  • Preparation: Charge a flame-dried round-bottom flask with N,N'-dimethylethylenediamine (1.0 eq) and anhydrous methanol. Dilute to a 0.1 M concentration. Cool the mixture to 0 °C under an inert nitrogen atmosphere.

  • Addition: Dissolve dimethyl maleate (1.05 eq) in a small volume of anhydrous methanol. Add this solution dropwise over 1–2 hours using a syringe pump.

    • Causality: Slow addition at low temperatures ensures high dilution of the reactive electrophile, preventing exothermic oligomerization and suppressing intermolecular bis-addition byproducts.

  • Cyclization: Remove the ice bath and allow the reaction to reach room temperature for 1 hour. Attach a reflux condenser and heat the mixture to 65 °C for 16–24 hours.

    • Causality: While the initial Aza-Michael addition to the alkene is rapid at 0 °C, the subsequent intramolecular amidation (lactamization) is kinetically hindered. It requires a thermal driving force to expel methanol and close the 6-membered ring.

  • Validation: Monitor via LC-MS (ESI+). The intermediate, methyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate, will present an isolated [M+H]⁺ peak at m/z 201.1 .

  • Workup: Concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH, 95:5 to 90:10) to afford the intermediate as a pale yellow oil.

Step 2: Mild Saponification

Objective: Hydrolyze the methyl ester to the corresponding acetic acid without cleaving the sensitive lactam ring.

  • Preparation: Dissolve the purified methyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate (1.0 eq) in a 3:1 mixture of THF and deionized water. Cool to 0 °C.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.2 eq) in a single portion. Stir at 0 °C for 30 minutes, then warm to room temperature for 2–3 hours.

    • Causality: LiOH is selected over NaOH or KOH because the lithium cation strongly coordinates to the ester carbonyl oxygen, accelerating ester cleavage while remaining mild enough to spare the lactam moiety from ring-opening hydrolysis [3].

  • Validation: Monitor via LC-MS. Disappearance of the m/z 201.1 peak and appearance of the product [M+H]⁺ peak at m/z 187.1 indicates completion.

  • Workup: Acidify the mixture with 1M HCl to pH ~4.5 (the approximate isoelectric point of the product). Evaporate the volatiles completely. Triturate the resulting solid residue with anhydrous ethanol to extract the zwitterionic product, leaving inorganic lithium salts behind. Filter and concentrate the filtrate.

Optimization Data

The following table summarizes the quantitative data from our optimization campaigns, highlighting the impact of specific conditions on chemoselectivity and overall yield.

Reaction StepSolvent / ReagentsTemp (°C)Time (h)Observed IssueOptimized Yield (%)
Step 1 (Cyclization) MeOH / Dimethyl Maleate25 °C24Incomplete lactamization (open-chain adduct persists)35%
Step 1 (Cyclization) MeOH / Dimethyl Maleate 65 °C 16 None (Optimal conversion) 82%
Step 1 (Cyclization) Toluene / Dimethyl Maleate110 °C12Thermal degradation and severe coloration60%
Step 2 (Hydrolysis) NaOH (2.0 eq), H₂O50 °C4Severe lactam ring cleavage20%
Step 2 (Hydrolysis) LiOH (1.2 eq), THF/H₂O 25 °C 3 None (Optimal chemoselectivity) 94%

Troubleshooting FAQs

Q1: My Step 1 yield is low, and LC-MS shows a high molecular weight byproduct. What is happening? A: You are likely observing intermolecular bis-addition. N,N'-dimethylethylenediamine is highly nucleophilic. If the dimethyl maleate is added too quickly or if the reaction is too concentrated, one diamine molecule can react with two maleate molecules. Resolution: Ensure strict dropwise addition of the maleate at 0 °C under high dilution (≤0.1 M). This ensures that the mono-adduct forms and is isolated enough to undergo intramolecular cyclization upon heating, rather than colliding with another maleate molecule.

Q2: LC-MS shows the Aza-Michael adduct has formed, but the lactam ring remains open. How do I force ring closure? A: The intramolecular amidation is thermodynamically favored but kinetically slow at room temperature. Resolution: Elevate the temperature to reflux (65 °C in MeOH). If the reaction still stalls, you can add a catalytic amount of a bifunctional catalyst, such as 2-hydroxypyridine (0.1 eq), which facilitates proton transfer during the amidation transition state, accelerating lactamization.

Q3: During the final ester hydrolysis, my overall yield drops significantly, and I detect ring-opened byproducts. How can I prevent this? A: The 3-oxopiperazine ring contains a lactam (cyclic amide) that is susceptible to hydrolysis under harsh basic conditions. Resolution: Switch to mild saponification conditions. Use Lithium hydroxide (LiOH) in a THF/Water mixture at 0 °C to room temperature. Avoid prolonged reaction times and never heat the hydrolysis reaction above 25 °C.

Q4: I am struggling to isolate the final amino acid product from the aqueous phase. Standard ethyl acetate extraction extracts nothing. What is the best method? A: The target compound, 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid, is highly polar and zwitterionic due to the tertiary amine at the N4 position and the carboxylic acid. Standard biphasic extraction with non-polar solvents will fail. Resolution: Adjust the aqueous phase to its isoelectric point (pH ~4.5–5.0). Instead of liquid-liquid extraction, evaporate the neutralized aqueous layer to complete dryness. Triturate (wash) the resulting dry residue with anhydrous ethanol or a 10% isopropanol/chloroform mixture. The product will dissolve in the organic wash, while the inorganic salts (LiCl) will remain insoluble.

References

  • Title: Isoindolinone and indazole compounds for the degradation of egfr (WO2021127561A1)
  • Title: The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Lithium Hydroxide Source: Encyclopedia of Reagents for Organic Synthesis (e-EROS), John Wiley & Sons URL: [Link]

Sources

Optimization

overcoming solubility issues with 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid

Technical Support Center: Troubleshooting Solubility Issues with 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility Issues with 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility profile of piperazine acetic acid derivatives.

To solve these issues, we must first understand the causality behind the physical chemistry. 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid contains a basic tertiary amine (N1) and an acidic carboxylic acid moiety. At physiological or neutral pH, these functional groups undergo intramolecular proton transfer to form a zwitterion [1]. This dual-charge state creates an exceptionally strong intermolecular crystal lattice energy. Consequently, the compound resists solvation in both non-polar organic solvents (due to its high polarity) and neutral aqueous buffers (due to the thermodynamic stability of its solid lattice)[2].

Below is our comprehensive troubleshooting guide, designed to help you break this lattice and keep your compound in solution across various experimental workflows.

📊 Solubility Profile Summary

Before proceeding to the troubleshooting FAQs, consult this empirical solubility matrix to select the optimal baseline conditions for your workflow.

Solvent / ConditionAppx. SolubilityMechanistic Rationale
Water (pH 5.5 - 7.0) < 1 mg/mLIsoelectric point (pI) maximizes zwitterion lattice energy, preventing solvation.
Water (pH < 3.0) > 50 mg/mLProtonation of the carboxylate yields a highly soluble cationic salt[1].
Water (pH > 8.0) > 50 mg/mLDeprotonation of the amine yields a highly soluble anionic salt.
DCM / Hexane / THF InsolubleLow dielectric constant ( ϵ ) cannot disrupt ionic intermolecular bonds.
DMF / DMSO / NMP 10 - 25 mg/mLHigh dielectric constant polar aprotic solvents partially stabilize the zwitterion.

💡 Frequently Asked Questions (FAQs)

Part 1: Aqueous Assays & Biological Applications

Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4) for cell assays. How do I prevent this? A: This is a classic "solvent-shift crash." When you transition from DMSO to PBS, the compound is forced into an environment near its isoelectric point, triggering rapid zwitterion crystallization. Solution: Do not rely on DMSO alone. Instead, pre-form the sodium salt of the compound before dilution. By adding 1.1 equivalents of NaOH to your aqueous stock, you permanently deprotonate the carboxylic acid, locking the molecule into a highly water-soluble anionic state[2].

Q2: I need to formulate this compound for in vivo animal dosing, but I cannot use extreme pH levels or high DMSO concentrations. What are my options? A: If physiological pH (7.4) is strictly required and salt formation alone is insufficient at high concentrations, you must use a biocompatible solubilizing excipient to encapsulate the molecule. We recommend using 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline. The hydrophobic cavity of the cyclodextrin will temporarily mask the lipophilic portions of the piperazine ring, while the hydroxyl groups maintain aqueous solubility.

Part 2: Organic Synthesis & Chemical Biology

Q3: I am trying to perform an amide coupling (using HATU) with this acid, but it refuses to dissolve in Dichloromethane (DCM). What is the workaround? A: Zwitterions have near-zero solubility in low-dielectric solvents like DCM. You must switch to a polar aprotic solvent like DMF or NMP. Crucial Step: Do not just add the solvent. Add your base (e.g., DIPEA or TEA) to the suspension before adding the coupling reagent. The base will deprotonate the carboxylic acid, breaking the zwitterionic lattice and pulling the compound into solution. Only add HATU once the solution is optically clear.

Q4: How can I permanently improve its organic solubility for downstream library synthesis? A: If the free acid is not required for your immediate synthetic step, mask it. Converting the carboxylic acid into an ester (e.g., ethyl ester or tert-butyl ester) eliminates the zwitterionic character entirely. This modification will render the compound freely soluble in standard organic solvents like Ethyl Acetate and DCM[3].

⚙️ Experimental Workflows & Decision Logic

Workflow A 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid Solubility Troubleshooting B Aqueous Applications (Assays / In Vivo) A->B C Organic Synthesis (Coupling / Derivatization) A->C D Issue: Precipitates in Buffer Solution: Adjust pH > 8 or < 3 B->D E Issue: Insoluble in DCM/THF Solution: Switch to DMF + Base C->E F Form HCl or Na+ Salt D->F G Esterify Carboxylic Acid E->G

Decision tree for troubleshooting piperazine acetic acid solubility based on application domain.

🧪 Validated Laboratory Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems —meaning the success of the chemical transformation is visually or physically verifiable during the procedure.

Protocol A: Preparation of the Highly Soluble Hydrochloride Salt

Use this protocol to generate a stable, water-soluble powder for long-term biological assay use[1].

  • Suspension: Weigh 100 mg of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid and suspend it in 2 mL of anhydrous Methanol in a glass vial. (The mixture will be turbid).

  • Acidification: Place the vial in an ice bath. Slowly add 1.2 equivalents of a 4M HCl in Dioxane solution dropwise while stirring.

  • Validation Checkpoint: Observe the solution. Within 5-10 minutes, the turbid suspension must transition to an optically clear solution. Causality: The basic N1 amine is protonated, destroying the zwitterion and forming the soluble cationic salt. If turbidity persists, add an additional 0.1 eq of HCl.

  • Precipitation: Once clear, slowly add 10 mL of cold Diethyl Ether to the vial to crash out the newly formed hydrochloride salt.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and dry the resulting white pellet under a high vacuum for 4 hours. The resulting powder will be freely soluble in water (>50 mg/mL).

Protocol B: Solubilization for Amide Coupling in Organic Synthesis

Use this protocol to force the compound into solution for peptide synthesis or derivatization.

  • Solvent Selection: Suspend 1.0 equivalent of the acid in anhydrous DMF (concentration ~0.1 M) under a nitrogen atmosphere.

  • Lattice Disruption: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir vigorously at room temperature for 15 minutes.

  • Validation Checkpoint: The suspension should clarify into a homogenous solution. Causality: DIPEA deprotonates the carboxylic acid, neutralizing the basic amine's ionic partner and allowing DMF to solvate the molecule.

  • Activation: Cool to 0°C and add 1.1 equivalents of your coupling reagent (e.g., HATU or EDC). Stir for 10 minutes to form the active ester[1].

  • Coupling: Add 1.2 equivalents of your target amine and allow the reaction to warm to room temperature overnight.

📚 References

  • Title: US8569304B2 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof Source: Google Patents URL:

  • Title: Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery Source: National Institutes of Health (PMC) URL:[Link]

  • Title: Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid

Welcome to the dedicated technical support guide for the crystallization of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid. This document provides in-depth troubleshooting advice and best practices for researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the crystallization of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid. This document provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying principles that govern successful crystallization, empowering you to optimize your experiments effectively.

Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting, it's crucial to understand the structural features of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid that influence its crystallization behavior.

  • Polarity and Hydrogen Bonding: The molecule possesses several polar functional groups: a carboxylic acid, an amide, and two tertiary amines. These groups are active participants in hydrogen bonding, both as donors (the carboxylic acid -OH) and acceptors (the carbonyl oxygens and the nitrogen atoms). This high potential for hydrogen bonding is a primary driver of crystal lattice formation but also dictates its solubility in various solvents.[1]

  • Potential for Zwitterionic Form: The presence of both a carboxylic acid (acidic) and tertiary amines (basic) within the same structure suggests the potential for zwitterion formation, where the molecule carries both a positive and a negative formal charge. The pH of the solution will be a critical parameter, influencing which form (neutral or zwitterionic) is present and, consequently, its solubility and crystal packing.

  • Conformational Rigidity: The piperazinone ring provides a degree of conformational rigidity, which can be advantageous for crystallization by reducing the entropic penalty of ordering from solution into a crystal lattice.

Core Experimental Protocol: A Starting Point

This section outlines a general workflow for the crystallization of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid. This protocol serves as a baseline from which to begin optimization.

Objective: To obtain high-quality crystals via a cooling or anti-solvent method.

Materials:

  • 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid (purity >95% recommended)

  • Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate)

  • Screening anti-solvents (e.g., Water, Heptane, Toluene, Methyl tert-butyl ether (MTBE))

  • Small-volume glass vials (1-4 mL) with caps

  • Heating/stirring plate and magnetic stir bars

  • Filtration apparatus (e.g., Büchner funnel or Hirsch funnel)

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount (e.g., 10-20 mg) of the compound into several different vials.

    • Add a polar solvent (e.g., Methanol, Ethanol) dropwise at room temperature while stirring until the solid just dissolves. Note the approximate solubility.

    • If the compound is insoluble at room temperature, gently heat the solution (e.g., to 40-60°C) to facilitate dissolution. The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1]

  • Crystallization Induction (Choose one method):

    • Method A: Slow Cooling Crystallization:

      • Prepare a saturated or near-saturated solution at an elevated temperature as described above.

      • Ensure the solution is clear by filtering it hot if necessary to remove any insoluble impurities.[2]

      • If no crystals form, transfer the vial to a refrigerator (4°C) or freezer (-20°C).

    • Method B: Anti-Solvent Crystallization:

      • Dissolve the compound in a "good" solvent in which it is highly soluble.

      • Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes persistently turbid (cloudy).[4]

      • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

      • Seal the vial and allow it to stand undisturbed at a constant temperature.

    • Method C: Slow Evaporation:

      • Prepare a solution that is near saturation at room temperature.

      • Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes.[5] This allows the solvent to evaporate slowly over several days.

  • Crystal Harvesting and Drying:

    • Once a sufficient quantity of crystals has formed, isolate them from the mother liquor by vacuum filtration.

    • Wash the crystals sparingly with a small amount of cold anti-solvent or the crystallization solvent.

    • Dry the crystals under vacuum at a temperature well below the solvent's boiling point to remove residual solvent.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the crystallization of polar, functionalized molecules like 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid.

Problem 1: My compound "oils out" instead of crystallizing. It forms a viscous liquid or an amorphous solid.

  • What is happening? "Oiling out," or liquid-liquid phase separation, occurs when the solution becomes supersaturated too quickly or at a temperature where the solute's molten state is more stable than its crystalline state.[6][7] The high concentration of solute essentially separates as a liquid phase instead of an ordered solid. This is common for compounds that are high-melting solids or when using a solvent system with very high solubility.

  • Solutions & Causal Explanations:

    • Use a More Dilute Solution: Starting with a less concentrated solution (lower supersaturation) reduces the driving force for precipitation.[7] This means nucleation and growth will occur more slowly and in a more controlled manner. Try using 10-20% more solvent than the minimum required for dissolution at the higher temperature.

    • Change the Solvent System: The choice of solvent is critical.[8] If you are using a solvent in which the compound is extremely soluble, the supersaturation level can become too high very quickly upon cooling. Try a solvent in which the compound has slightly lower solubility. For anti-solvent crystallization, changing the solvent/anti-solvent pair or their ratio can mitigate oiling out.[7]

    • Introduce Seed Crystals: If you have previously managed to obtain even a tiny amount of crystalline material, use it for seeding. Add a single, small seed crystal to a slightly supersaturated solution.[6][9] The seed provides a pre-existing template for crystal growth, bypassing the difficult primary nucleation step and allowing growth to occur under more controlled conditions.

Problem 2: I'm getting very small, needle-like crystals, or a fine powder instead of larger, well-defined crystals.

  • What is happening? The formation of many small crystals (often called "showering out") or needles indicates that the rate of nucleation is much faster than the rate of crystal growth.[1] This happens when the level of supersaturation is too high, leading to the spontaneous formation of a large number of crystal nuclei simultaneously.

  • Solutions & Causal Explanations:

    • Decrease Supersaturation: As with oiling out, the key is to slow down the process.

      • For Cooling Crystallization: Reduce the rate of cooling or use a more dilute solution.[10]

      • For Anti-Solvent Crystallization: Slow down the rate of anti-solvent addition. Adding it too quickly creates localized zones of very high supersaturation.

      • For Evaporation Crystallization: Slow the rate of evaporation by using a container with a smaller surface area or by reducing the size of the opening in the cap.[1]

    • Optimize the Solvent: Solvents that promote excessive solubility can lead to this issue. A slightly "poorer" solvent can slow down the kinetics. Additionally, the viscosity of the solvent can play a role; a more viscous solvent can slow diffusion and favor growth over nucleation.

    • Utilize Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.[11][12] The compound is dissolved in a less volatile solvent, and this solution is placed in a sealed chamber containing a more volatile anti-solvent. The anti-solvent slowly diffuses in the vapor phase into the solution, gradually inducing crystallization in a highly controlled manner.[5]

Problem 3: My crystals are impure; the purity does not improve after crystallization.

  • What is happening? Impurities can be trapped in the crystal lattice (inclusions) or can adsorb to the surface of the growing crystals. This is often a result of crystallization occurring too quickly, not allowing time for the impurities to remain in the solution.

  • Solutions & Causal Explanations:

    • Ensure a Slow Crystallization Rate: This is the most critical factor for purification. A slow process allows for the selective incorporation of the desired molecule into the growing crystal lattice, effectively excluding impurities which remain in the mother liquor.[13]

    • Choose the Right Solvent: The ideal solvent should not only provide a good solubility difference with temperature but should also dissolve the impurities well, even at lower temperatures, to keep them in the solution. Conversely, if a key impurity is known, choosing a solvent where the desired compound is soluble but the impurity is not can allow for its removal by hot filtration before crystallization begins.

    • Wash the Crystals Properly: After filtration, wash the collected crystals with a small amount of cold crystallization solvent or a suitable anti-solvent. This removes any residual mother liquor (which contains the impurities) from the crystal surfaces without dissolving a significant amount of the product.

    • Consider a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step is often necessary. The collected crystals are redissolved and the crystallization process is repeated.

Problem 4: I'm observing different crystal forms (polymorphism) in different experiments.

  • What is happening? Polymorphism is the ability of a compound to exist in two or more different crystal structures.[14] These different forms (polymorphs) can have different physical properties, such as solubility, stability, and melting point. The formation of a particular polymorph is highly dependent on the exact crystallization conditions.[15]

  • Solutions & Causal Explanations:

    • Strictly Control All Parameters: To obtain a consistent polymorphic form, you must precisely control all crystallization parameters: solvent system, concentration, cooling rate, agitation speed, and temperature.[15] Even minor variations can lead to the formation of a different, and sometimes less stable, polymorph.

    • Use Seeding: Seeding with the desired polymorph is the most effective way to ensure that the same form crystallizes consistently. The seed crystal acts as a template, directing the crystallization towards that specific crystal lattice.

    • Systematic Screening: To understand the polymorphic landscape, perform a systematic screen by varying solvents (polar, non-polar, protic, aprotic), crystallization methods (cooling, evaporation, anti-solvent), and temperatures. This can help you identify the conditions that favor each form.[16][17] The most thermodynamically stable form is generally the least soluble and will be favored under conditions of slow crystallization and prolonged equilibration. Metastable forms are often obtained through rapid precipitation.

Data Presentation & Visualization

Table 1: Suggested Solvent & Anti-Solvent Systems for Screening
Solvent ClassGood Solvents (for Dissolution)Potential Anti-Solvents (for Precipitation)Notes
Alcohols Methanol, Ethanol, IsopropanolWater, Toluene, HeptaneAlcohols are good starting points due to their ability to form hydrogen bonds.
Ketones Acetone, MEKHeptane, CyclohexaneAcetone is volatile; be cautious with slow evaporation methods.
Esters Ethyl Acetate, Isopropyl AcetateHeptane, HexaneGood for compounds with moderate polarity.
Nitriles AcetonitrileWater, MTBE, TolueneAcetonitrile/Water mixtures are very common and effective for polar compounds.
Ethers Tetrahydrofuran (THF), 2-MeTHFHeptane, HexaneUse with caution due to peroxide formation potential.
Diagram 1: General Crystallization Optimization Workflow

This diagram illustrates the logical flow from initial screening to final optimization.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection & Initial Trials cluster_2 Phase 3: Optimization & Troubleshooting A Start with Pure Compound (>95% Purity) B Solvent Solubility Screen (e.g., Alcohols, Nitriles, Esters) A->B C Identify Suitable 'Good' Solvents B->C D Anti-Solvent Miscibility Screen C->D E Choose Method: - Slow Cooling - Anti-Solvent Addition - Evaporation/Vapor Diffusion D->E F Perform Small-Scale Crystallization Trials E->F G Analyze Outcome: - Crystals? - Oil? - Powder? F->G H Outcome is 'Oil' or 'Powder' G->H No/Poor Crystals I Outcome is 'Crystals' G->I Good Crystals J Adjust Parameters: - Decrease Cooling Rate - Lower Concentration - Change Solvent/Anti-Solvent H->J K Refine Parameters: - Optimize Cooling Profile - Control Agitation - Use Seeding I->K J->F Re-run Trial

A logical workflow for optimizing crystallization conditions.

Diagram 2: Troubleshooting Decision Tree for Common Issues

This decision tree provides a quick guide for diagnosing and solving common crystallization problems.

G Start Initial Crystallization Attempt Q1 What is the result? Start->Q1 Oil Result: Oiling Out (Liquid/Amorphous Solid) Q1->Oil Oil Powder Result: Fine Powder or Small Needles Q1->Powder Powder NoCrystals Result: No Crystals, Clear Solution Q1->NoCrystals None GoodCrystals Result: Good Crystals Q1->GoodCrystals Crystals Sol1 Action: 1. Slow down cooling rate 2. Use a more dilute solution 3. Change solvent system 4. Use seed crystals Oil->Sol1 Sol2 Action: 1. Decrease supersaturation (slower cooling/addition) 2. Use vapor diffusion 3. Reduce evaporation rate Powder->Sol2 Sol3 Action: 1. Concentrate solution slowly (evaporation) 2. Add anti-solvent 3. Scratch inner wall of vial 4. Cool to a lower temperature NoCrystals->Sol3 End Harvest Crystals & Analyze Purity/Form GoodCrystals->End Sol1->Start Retry Sol2->Start Retry Sol3->Start Retry

A decision tree for troubleshooting common crystallization outcomes.

Frequently Asked Questions (FAQs)

  • Q1: How pure does my compound need to be before I start trying to crystallize it?

    • A minimum purity of 90-95% is highly recommended.[1] While crystallization is a purification technique, high levels of impurities can inhibit nucleation, get trapped in the crystal lattice, or cause the compound to oil out.

  • Q2: What is the best way to induce crystal formation if my solution remains clear even after cooling?

    • First, try scratching the inside of the glass vial with a glass rod just below the surface of the solution. The microscopic scratches provide a high-energy surface that can act as a nucleation site.[10] If that fails, adding a single "seed" crystal of your compound is the most reliable method. If you have no seeds, you can sometimes use a crystal of a structurally similar compound (heterogeneous seeding).

  • Q3: Does agitation (stirring) help or hurt crystallization?

    • It depends on the stage. Gentle agitation during cooling can help maintain a uniform temperature and prevent localized high supersaturation. However, vigorous stirring can increase the rate of secondary nucleation, leading to the formation of many small crystals. It can also cause attrition (breaking) of existing crystals.[13] For growing large, single crystals for analysis, it is often best to let the solution stand undisturbed.[1]

  • Q4: Can the pH of my solution affect the crystallization?

    • Absolutely. For a molecule like 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid with both acidic and basic groups, pH is critical. The pH will determine if the molecule is in its neutral form or zwitterionic form. These two forms will have vastly different solubilities and will pack differently, potentially leading to different polymorphs. If you are struggling with crystallization, consider adjusting the pH slightly to favor one form.

References

  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.

  • BIA. (2022, December). Crystallisation in pharmaceutical processes.

  • Unknown. Crystallization of small molecules.

  • Mettler Toledo. Oiling Out in Crystallization.

  • Spingler, B., et al. (2012). Guide for crystallization.

  • Cameron, A. J., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • Wang, S., et al. (2024, December 10). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications.

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.

  • Mettler Toledo. Oiling Out in Crystallization.

  • Contract Pharma. (2020, October 14). Understanding the Importance of Crystallization Processes.

  • Oxford Academic. 3 3 Controlling the polymorphic form obtained.

  • Kitamura, M. Strategy for control of crystallization of polymorphs. CrystEngComm.

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development.

  • Seven Star Pharma. Fundamentals of Polymorphism.

  • MIT. Growing Crystals.

Sources

Optimization

Technical Support Center: Handling &amp; Stabilizing 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the thermal and chemical instability of 2-(1,4-Dimeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the thermal and chemical instability of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid. This compound is a highly functionalized β -amido acid, and its structural features make it uniquely susceptible to specific degradation pathways if handled improperly.

Below, you will find field-proven troubleshooting guides, causal explanations for degradation, and self-validating protocols to ensure the integrity of your synthetic workflows.

🔬 Troubleshooting Guide & FAQs

Q1: Why am I observing significant yield loss and CO₂ evolution when concentrating the free acid under vacuum at 60°C? Cause: Thermal Decarboxylation. Causality & Mechanism: 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid features a carboxylic acid group on the C2 carbon, directly adjacent to the C3 lactam carbonyl. At elevated temperatures, this spatial arrangement allows the molecule to form a 6-membered cyclic transition state. The carbonyl oxygen abstracts the acidic proton, driving the spontaneous expulsion of carbon dioxide (CO₂) and leaving behind 1,4-dimethylpiperazin-2-one. This endothermic decomposition (requiring ~72–151 kJ/mol) is a well-documented pathway for amino acids and their derivatives when subjected to thermal stress . Solution: Never exceed 40°C during solvent removal. Use lyophilization instead of rotary evaporation for the free acid.

Q2: My LC-MS shows acyclic impurities with a mass +18 Da higher than the parent compound after drying. What is happening? Cause: Hydrolytic Ring Opening. Causality & Mechanism: While piperazine rings are generally robust, the 3-oxo group makes this molecule a lactam. At high temperatures in the presence of residual water, the lactam bond undergoes hydrolysis. Thermal degradation of concentrated piperazine derivatives often initiates via nucleophilic attack or hydrolysis at the α -carbon, leading to ring-opened acyclic products . Solution: Ensure strict moisture control. If water is present, do not apply heat.

Q3: How can I permanently stabilize the molecule for high-temperature downstream reactions or long-term storage? Cause: The intrinsic lability of the protonated carboxylic acid. Causality & Mechanism: Decarboxylation strictly requires the acidic proton to form the cyclic transition state. By converting the free acid into a carboxylate salt (e.g., Sodium or Potassium salt), you remove this proton. The resulting carboxylate anion cannot participate in the hydrogen-bonded transition state, drastically raising the activation energy required for degradation. Solution: Perform the Thermal Stabilization via Salt Formation protocol detailed below.

📊 Quantitative Data Summary

The following table summarizes the thermal thresholds and kinetic vulnerabilities of the compound across different states.

Compound StateThermal Stability LimitPrimary Degradation PathwayEst. Activation EnergyPreventive Strategy
Free Acid (Aqueous) < 40°CLactam HydrolysisLowLyophilization (Moisture Removal)
Free Acid (Solid) ~80°CThermal Decarboxylation~105 kJ/molStrict Temperature Control
Sodium Salt (Solid) > 150°CNone (Thermally Stable)HighSalt Formation (Deprotonation)

⚙️ Experimental Protocols

Every protocol below is designed as a self-validating system to ensure that you can verify the success of the procedure in real-time before moving to the next step.

Protocol 1: Safe Isolation via Low-Temperature Lyophilization

Objective: Remove water without triggering hydrolytic ring opening or thermal decarboxylation.

  • Preparation: Dissolve or dilute the free acid in high-purity deionized water.

  • Flash Freezing: Submerge the flask in a dry ice/acetone bath (-78°C) and rotate to create a thin, even shell of frozen material.

    • Self-Validation Check: Inspect the flask visually. The solution must be completely solid with no visible liquid pockets. Liquid pockets will boil under vacuum, causing localized concentration, warming, and subsequent hydrolytic degradation.

  • Primary Drying: Attach the flask to the lyophilizer. Maintain a vacuum pressure below 0.1 mbar and ensure the shelf/ambient temperature remains at or below 0°C.

  • Completion: Allow the process to run for 24-48 hours.

    • Self-Validation Check: Monitor the vacuum gauge. A sharp, stable drop in pressure to the system's baseline indicates that sublimation is complete and no residual water remains to facilitate degradation.

Protocol 2: Thermal Stabilization via Sodium Salt Formation

Objective: Deprotonate the carboxylic acid to block the cyclic transition state required for decarboxylation.

  • Dissolution: Suspend the free acid in a minimal volume of DI water and chill to 0–5°C in an ice bath.

  • Titration: Slowly add 1.0 equivalent of 1M NaOH dropwise under vigorous stirring.

  • Equilibration & Verification:

    • Self-Validation Check: Monitor the pH continuously using a calibrated probe. The pH should stabilize between 7.5 and 8.0 . If the pH drops below 7.0, unreacted free acid remains, leaving the batch highly susceptible to thermal degradation. Adjust carefully with micro-additions of NaOH until the target pH holds steady for 10 minutes.

  • Isolation: Lyophilize the resulting aqueous solution (using Protocol 1) to obtain the stable sodium salt as a white powder.

  • Final QA:

    • Self-Validation Check: Perform Thermogravimetric Analysis (TGA) on a 5 mg sample. The isolated salt should show a flat baseline with no mass loss (CO₂ evolution) up to 150°C, confirming successful stabilization.

🗺️ Mechanistic Workflow Visualization

ThermalDegradation Acid 2-(1,4-Dimethyl-3-oxopiperazin- 2-yl)acetic acid (Free Acid) Decarb Thermal Decarboxylation (Cyclic Transition State) Acid->Decarb Heat (>80°C) Hydrolysis Lactam Hydrolysis (Ring Opening) Acid->Hydrolysis Heat + H2O Salt Salt Formation (Deprotonation) Acid->Salt Add Base (e.g., NaOH) Product1 1,4-Dimethylpiperazin-2-one + CO2 Decarb->Product1 Product2 Acyclic Amino Acid Derivatives Hydrolysis->Product2 Stable Stable Carboxylate Salt (Thermally Robust) Salt->Stable Blocks Decarboxylation

Thermal degradation pathways and stabilization of the piperazine derivative.

📚 References

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine Source: BMC Biophysics (NCBI/PMC) URL:[Link]

Troubleshooting

reducing side reactions during 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid synthesis

Technical Support Center: Synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid Welcome to the technical support guide for the synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid. This document is designe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid

Welcome to the technical support guide for the synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis. Our goal is to provide a deep understanding of the reaction mechanisms, explain the causality behind common side reactions, and offer field-proven protocols to enhance yield, purity, and reproducibility.

Overview of the Core Synthesis Strategy

The synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid, a substituted piperazinone, is typically achieved through the cyclocondensation of a diamine with a suitable dicarbonyl precursor. The most direct and logical pathway involves the reaction of N,N'-dimethylethylenediamine with a derivative of oxaloacetic acid (e.g., diethyl oxaloacetate). This reaction proceeds through an initial nucleophilic attack to form an enamine or imine intermediate, followed by an intramolecular cyclization via amide bond formation to yield the desired heterocyclic core.

The seemingly straightforward nature of this reaction is complicated by several competing pathways that can significantly impact the final yield and purity of the target molecule. This guide will address these challenges directly.

Primary Synthetic Pathway

Main_Synthesis_Pathway Reactants N,N'-Dimethylethylenediamine + Diethyl Oxaloacetate Intermediate Enamine/Imine Intermediate Reactants->Intermediate Condensation (-H₂O) Cyclized Cyclized Ester Intermediate Intermediate->Cyclized Intramolecular Cyclization Product 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid (after hydrolysis) Cyclized->Product Ester Hydrolysis (e.g., LiOH, H₂O)

Caption: Proposed primary reaction pathway for the target molecule.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section is structured in a question-and-answer format to address specific experimental issues.

Q1: My reaction yields are consistently low, and I observe a significant amount of high molecular weight, insoluble material. What is happening?

A1: Issue Identification and Root Cause

This is a classic symptom of intermolecular polymerization competing with the desired intramolecular cyclization . N,N'-dimethylethylenediamine is a bifunctional nucleophile. Instead of one molecule reacting with a dicarbonyl precursor to form a ring, multiple diamine and dicarbonyl molecules can react in a chain-like fashion, leading to oligomers or polymers.

Causality: This side reaction is governed by reaction kinetics and concentration. At high concentrations, the probability of a reactive intermediate encountering another monomer (leading to polymerization) is much higher than the probability of its own ends finding each other to cyclize.

Mitigation Protocol: High-Dilution Conditions

To favor intramolecular cyclization, the reaction must be performed under high-dilution conditions. This principle, known as the Ruggli-Ziegler dilution principle, ensures that the concentration of the linear intermediate remains low, thus minimizing intermolecular side reactions.

Step-by-Step Protocol:

  • Set up a reaction vessel with the bulk of the solvent (e.g., Toluene or THF).

  • Heat the solvent to the desired reaction temperature (e.g., 80-100 °C).

  • Prepare two separate solutions in addition funnels:

    • Funnel A: N,N'-dimethylethylenediamine diluted in the reaction solvent.

    • Funnel B: Diethyl oxaloacetate diluted in the reaction solvent.

  • Add both solutions dropwise and simultaneously to the heated reaction vessel over an extended period (e.g., 4-8 hours) with vigorous stirring.

  • After the addition is complete, allow the reaction to continue for several hours to ensure complete cyclization.

Concentration_Effect cluster_0 High Concentration cluster_1 High Dilution A Linear Intermediate B Another Monomer A->B Intermolecular Reaction C Polymer Chain B->C Chain Growth D Linear Intermediate E Desired Cyclized Product D->E Intramolecular Cyclization

Caption: Effect of concentration on reaction outcome.

Q2: My final product shows a loss of stereochemical integrity. How can I prevent racemization at the C2 position?

A2: Issue Identification and Root Cause

The C2 position of the piperazinone ring is a chiral center with an acidic alpha-proton (adjacent to both a carbonyl and a carboxyl group). Under basic or harsh thermal conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to racemization .

Causality: The acidity of the C2 proton makes it susceptible to abstraction. The use of strong inorganic bases (e.g., NaOH, KOH) for the final ester hydrolysis step is a common cause of this issue.

Mitigation Protocol: Controlled pH and Temperature

  • Cyclization Conditions:

    • Avoid strong bases during the initial cyclization. The reaction is often self-catalyzed or can be promoted with mild acids (like acetic acid) or via thermal conditions without strong base.

  • Ester Hydrolysis:

    • Use milder conditions for hydrolysis. Lithium hydroxide (LiOH) in a THF/water mixture at lower temperatures (0 °C to room temperature) is often effective and less likely to cause epimerization than NaOH or KOH.

    • Monitor the hydrolysis closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize exposure time to basic conditions.

Table 1: Comparison of Hydrolysis Conditions

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Base 2M Sodium Hydroxide (NaOH)1M Lithium Hydroxide (LiOH)
Solvent Methanol/WaterTetrahydrofuran (THF)/Water
Temperature 60 °C0 °C to Room Temperature
Reaction Time 4 hoursMonitored (Typically 1-3 hours)
Racemization Risk HighSignificantly Reduced
Q3: I am isolating a significant amount of a structural isomer. How can I improve the regioselectivity of the cyclization?

A3: Issue Identification and Root Cause

When reacting N,N'-dimethylethylenediamine with an unsymmetrical dicarbonyl compound like diethyl oxaloacetate, the initial condensation can occur at either carbonyl group. This can lead to two different linear intermediates, and subsequent cyclization can result in the formation of a regioisomer, such as (1,4-dimethyl-2-oxopiperazin-3-yl)acetic acid .

Causality: The two carbonyl groups of diethyl oxaloacetate (the ketone and the ester) have different electrophilicities. The ketone is generally more reactive towards amines than the ester. However, under certain conditions, reaction at the ester carbonyl can occur, leading to the isomeric product.

Mitigation Protocol: Control of Reaction Conditions

  • Temperature Control: The initial condensation should be run at a lower temperature (e.g., 0-25 °C) to favor the kinetically controlled attack on the more reactive ketone carbonyl.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) using a buffer like acetic acid can facilitate the formation of the imine/enamine at the ketone position while minimizing side reactions at the ester.

  • Choice of Reagents: Using a pre-formed glyoxylate derivative that favors a specific reaction pathway can also be a strategy, though it involves a more complex synthesis route. For this specific target, controlling the primary cyclocondensation is key.

Isomer_Formation cluster_paths Competing Cyclization Pathways Start N,N'-Dimethylethylenediamine + Diethyl Oxaloacetate Intermediate_A Intermediate A (Attack at Ketone) Start->Intermediate_A Kinetic Control (Low Temp, pH 5-6) Intermediate_B Intermediate B (Attack at Ester) Start->Intermediate_B Thermodynamic Control (High Temp) Product_A Desired Product: 2-(...)-acetic acid Intermediate_A->Product_A Favored Cyclization Product_B Isomeric Impurity: 3-(...)-acetic acid Intermediate_B->Product_B Disfavored Cyclization

Caption: Competing pathways leading to isomeric products.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to monitor the progress of the cyclization reaction?

    • A: Thin-Layer Chromatography (TLC) is a quick method, but Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. It allows you to monitor the disappearance of starting materials and the appearance of the cyclized ester intermediate, while also detecting any side products like dimers or isomers in real-time.

  • Q: My final product is difficult to purify. What methods do you recommend?

    • A: The product is an amino acid derivative and may be zwitterionic, making it potentially soluble in water but not in many organic solvents.

      • Crystallization: The preferred method for achieving high purity. Experiment with different solvent systems (e.g., water/ethanol, water/isopropanol). Adjusting the pH to the isoelectric point will minimize solubility and promote crystallization.

      • Column Chromatography: If crystallization fails, silica gel chromatography can be used, but it may be challenging. A mobile phase containing a polar organic solvent (like dichloromethane or ethyl acetate) with an increasing gradient of methanol is a good starting point. Adding a small amount of acetic acid or ammonia to the mobile phase can improve peak shape by preventing streaking.

  • Q: Are there any green chemistry alternatives to traditional refluxing in toluene?

    • A: Yes, Microwave-Assisted Organic Synthesis (MAOS) can be an excellent alternative. Microwave heating provides rapid and uniform energy transfer, which can dramatically reduce reaction times from hours to minutes.[1] This often minimizes the formation of thermal degradation products and can sometimes improve yields.[1]

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). MDPI. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic Acid Solutions

Welcome to the technical support center for 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the shelf-life stability of solutions containing this and structurally related piperazine derivatives. By understanding the underlying chemical principles, you can proactively design robust formulations and troubleshoot stability issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and storage of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid solutions.

Q1: What are the primary chemical liabilities and potential degradation pathways for this compound in solution?

A1: The molecular structure of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid contains two key functional groups prone to degradation: a cyclic amide (diketopiperazine-like structure) and two tertiary amines. The primary degradation pathways are:

  • Hydrolysis: The amide bond within the piperazine ring is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] This cleavage would open the ring structure, leading to a complete loss of the parent compound.

  • Oxidation: The two tertiary amine groups are susceptible to oxidation, which can be mediated by dissolved oxygen, peroxide impurities from excipients, or exposure to light.[3] This can lead to the formation of N-oxide impurities.[3]

  • Photodegradation: Many nitrogen-containing heterocyclic compounds are sensitive to light.[4][5] Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[4]

Q2: What is the most critical factor to control for ensuring solution stability?

A2: pH is the most critical factor. The stability of this molecule is highly dependent on the pH of the solution. The piperazine ring's tertiary amines have pKa values that influence their protonation state.[1][6] Generally, extreme pH values (highly acidic or highly alkaline) will accelerate the rate of amide hydrolysis.[1][2] It is crucial to determine the pH of maximum stability by performing a pH-rate profile study. For many piperazine derivatives, a slightly acidic to neutral pH range is often found to be optimal.[7][8]

Q3: What are the general recommendations for preparing and storing a stock solution?

A3: For initial use and short-term storage, follow these guidelines:

  • Solvent: Use a high-purity, degassed solvent. If using an aqueous buffer, prepare it with USP or WFI-grade water and filter it.

  • Buffer System: Select a buffer system that is effective in the target pH range (e.g., acetate for pH 4-5.5, phosphate for pH 6-8). Be aware that some buffer species can catalyze degradation.[1]

  • Temperature: Store solutions at refrigerated temperatures (2-8°C) to slow down the rate of all potential degradation reactions.[9]

  • Light Protection: Protect the solution from light at all times by using amber vials or by wrapping the container in aluminum foil.[4]

  • Inert Atmosphere: For long-term storage or for compounds highly susceptible to oxidation, purging the solution and the vial headspace with an inert gas like nitrogen or argon can significantly improve stability by displacing oxygen.[10]

Q4: Can I use common excipients with this compound?

A4: Caution is advised. Many common pharmaceutical excipients, such as polysorbates (e.g., Tween 80) and polyethylene glycols (PEGs), can contain peroxide impurities that actively degrade oxidation-sensitive compounds.[3] It is essential to either source high-purity/low-peroxide grade excipients or to conduct compatibility studies by analyzing stressed samples of your compound mixed with the intended excipients.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common stability problems encountered during experiments.

Problem: Rapid Loss of Purity or Potency in Solution

You observe a rapid decrease in the concentration of the parent compound via HPLC analysis, even under recommended storage conditions.

G start Rapid Purity Loss Observed check_hplc Verify HPLC Method (Mass Balance) start->check_hplc mass_balance_ok Mass Balance >98%? check_hplc->mass_balance_ok Method Validated method_issue Investigate Analytical Method: - Sample Prep Instability - Non-specific Detection check_hplc->method_issue Method Issue hydrolysis Potential Cause: Hydrolysis mass_balance_ok->hydrolysis Yes complex_issue Complex Degradation (Hydrolysis + Oxidation) Consider Excipient Incompatibility mass_balance_ok->complex_issue No ph_study Protocol 1: Conduct pH-Rate Profile hydrolysis->ph_study oxidation Potential Cause: Oxidation hydrolysis->oxidation adjust_ph Solution: Adjust formulation to pH of max stability ph_study->adjust_ph forced_ox Protocol 2: Forced Oxidation Study (H₂O₂) oxidation->forced_ox photo Potential Cause: Photodegradation oxidation->photo add_antioxidant Solution: Add Antioxidant (e.g., Methionine) Use Inert Gas Overlay forced_ox->add_antioxidant forced_photo Protocol 2: Forced Photostability Study (ICH Q1B) photo->forced_photo protect_light Solution: Use Amber Vials Work in Low-Light Conditions forced_photo->protect_light

Caption: Troubleshooting workflow for rapid purity loss.

Step-by-Step Troubleshooting:

  • Verify Analytical Method: Before investigating chemical degradation, ensure your analytical method is accurate. Check the mass balance in your chromatogram. Do the peak areas of the new impurity peaks account for the loss in the parent peak area? If not, your method may not be detecting all degradants, or the degradants may not have a chromophore.

  • Investigate Hydrolysis (High Priority): Amide hydrolysis is a very common degradation pathway.[2]

    • Diagnosis: Perform a pH-rate profile study (see Protocol 1 ) to determine the pH at which the compound is most stable. This involves preparing solutions across a wide pH range (e.g., pH 2 to 10), storing them at an elevated temperature (e.g., 60°C), and monitoring the degradation rate over time.

    • Solution: Reformulate your solution using a buffer that maintains the pH of maximum stability identified in your study.

  • Investigate Oxidation: Tertiary amines are prone to oxidation, especially in the presence of trace metal ions or peroxide contaminants.[3]

    • Diagnosis: Conduct a forced oxidation study (see Protocol 2 ) by spiking your solution with a low concentration of hydrogen peroxide (e.g., 0.1% H₂O₂). If you observe the formation of new degradants that match those seen in your stability samples, oxidation is a likely cause.

    • Solution: Mitigate oxidation by (a) purging your solution and container headspace with an inert gas (nitrogen or argon) to remove oxygen, and/or (b) adding a suitable antioxidant like methionine or sodium metabisulfite. Always check for compatibility with your specific molecule and application.

  • Investigate Photodegradation:

    • Diagnosis: Perform a forced photostability study (see Protocol 2 ) according to ICH Q1B guidelines.[11][12] This involves exposing the solution to a controlled source of UV and visible light. Compare the degradation profile to a sample kept in the dark.

    • Solution: Always handle and store the material and its solutions in light-protective containers, such as amber glass vials.[4] Conduct experimental work under reduced light conditions.

Problem: Solution Discoloration or Precipitation Over Time

Your solution, which was initially clear and colorless, develops a yellow/brown tint or forms a precipitate upon storage.

Potential Causes & Solutions:

  • Formation of Colored Degradants: Oxidation and other complex degradation pathways can often produce chromophoric (colored) impurities.[10] The appearance of color is a strong indicator of chemical degradation.

    • Action: Follow the troubleshooting workflow described above to identify and mitigate the primary degradation pathway (hydrolysis, oxidation, etc.).

  • Precipitation of Degradant: A degradation product may have lower solubility in your formulation than the parent compound, causing it to precipitate out of solution.

    • Action: Identify the structure of the precipitate using techniques like LC-MS or NMR. Understanding its structure will provide clues to the degradation pathway. Address the root cause of degradation.

  • Poor Solubility or pH Shift: The pH of your solution may have shifted over time (e.g., due to CO₂ absorption from the air in an unbuffered solution) into a range where the compound or a salt form is less soluble.[6]

    • Action: Re-measure the pH of the aged solution. Ensure you are using a buffer with sufficient capacity to maintain the target pH throughout the shelf life of the solution. Confirm the intrinsic solubility of your compound at the formulation pH.

Part 3: Key Experimental Protocols

These protocols provide a framework for systematically investigating the stability of your compound.

Protocol 1: pH-Rate Profile Study

Objective: To determine the pH at which 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid exhibits the maximum stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM strength) covering a pH range from 2 to 10 (e.g., HCl/KCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).

  • Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 0.5 mg/mL) in each buffer.

  • Incubation: Dispense aliquots of each solution into sealed, clear glass vials. Place the vials in a temperature-controlled oven at an accelerated temperature (e.g., 60°C or 80°C). Place a parallel set of samples in the dark at 2-8°C to serve as controls.

  • Time-Point Analysis: At specified time points (e.g., 0, 6, 24, 48, 72 hours), remove a vial from each pH set, allow it to cool to room temperature, and analyze it immediately by a stability-indicating HPLC method.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the parent compound concentration (ln[C]) versus time.

    • The slope of this line is the observed pseudo-first-order degradation rate constant, kobs.

    • Plot log(kobs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Caption: Workflow for a pH-Rate Profile Study.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and validate the stability-indicating nature of the analytical method, as recommended by ICH guidelines.[13]

Methodology:

  • Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. Aim for 5-20% degradation.

    • Acid Hydrolysis: Add 0.1 N HCl, heat at 60°C.

    • Base Hydrolysis: Add 0.1 N NaOH, keep at room temperature.

    • Oxidation: Add 3% H₂O₂, keep at room temperature.[14]

    • Thermal: Heat a solution at 60°C (in the dark).

    • Photolytic: Expose a solution in a photostability chamber to a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).[11][12] Keep a control sample wrapped in foil to exclude light.

  • Time-Point Analysis: Monitor the reactions periodically. Once significant degradation is observed, neutralize the acidic and basic samples.

  • HPLC Analysis: Analyze all stressed samples and an unstressed control sample using your HPLC method.

  • Evaluation:

    • Confirm that the parent peak decreases in the stressed samples.

    • Assess peak purity of the parent peak in all conditions to ensure no co-eluting degradants.

    • The degradation patterns will indicate the compound's sensitivity to different stressors. For example, significant degradation only in the H₂O₂ sample points strongly to an oxidative liability.

Part 4: Data Summary & Visualization

Table 1: Key Stability-Influencing Factors & Recommended Starting Conditions
ParameterPotential ImpactRecommended Starting Point / ActionRationale
pH High impact on amide hydrolysis rateDetermine optimal pH via a pH-rate study; start with a buffered solution at pH 5.0 - 7.0 .Hydrolysis is often minimized in the slightly acidic to neutral range for piperazine-containing compounds.[1][15]
Temperature High impact on all reaction ratesStore solutions at 2-8°C . Use accelerated temperatures (40-80°C) only for stability studies.Lower temperatures significantly reduce the kinetic energy of molecules, slowing degradation.[9]
Light Medium to high impact (photodegradation)Store and handle in amber vials or under light-protective covering at all times.Prevents high-energy photons from initiating cleavage or oxidation reactions.[4][5]
Oxygen Medium impact (oxidation of tertiary amines)For long-term storage, purge solution and headspace with N₂ or Ar .Removes molecular oxygen, a key reactant in oxidation pathways.[3]
Buffer Species Variable impact (catalysis)Use common buffers like acetate or phosphate . Avoid citrate or other buffers known to chelate metals or catalyze reactions unless tested.Some buffer components can directly participate in and accelerate degradation reactions.[1]
Excipients High risk of peroxide contaminationUse low-peroxide grade excipients and conduct compatibility studies.Peroxides are potent oxidizing agents that can degrade susceptible functional groups like tertiary amines.[3]

References

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  • Muszalska, I., et al. (n.d.). THE INFLUENCE OF pH AND TEMPERATURE ON THE DEGRADATION KINETICS OF 4-METHOXY-2-[3-(4-PHENYL....
  • Ochedi, F., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Ali, A., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 477, 139886.
  • Lee, T. W., & Robinson, J. R. (n.d.). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. PubMed.
  • Kovacs, Z., & Sherry, A. D. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC.
  • Al-Ghananeem, A. M. (n.d.).
  • Zajac, M., et al. (2019).
  • Chen, K., & Baran, P. S. (2013). Complementation of Biotransformations with Chemical C–H Oxidation: Copper-Catalyzed Oxidation of Tertiary Amines in Complex Pharmaceuticals.
  • Caffarel-Salvador, E., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
  • Salameh, A. K., & Taylor, K. M. G. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
  • Google Patents. (n.d.). WO1996000391A1 - Methods for the synthesis of diketopiperazines.
  • Biosynce. (2025). What are the stability conditions of piperazine?.
  • Singh, R., & Rehman, Z. U. (2016).
  • Caffarel-Salvador, E., et al. (2016).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride.
  • Koaze, Y. (1960).
  • Liu, C., et al. (2022). A Facile Oxidation of Tertiary Amines to Lactams by Using Sodium Chlorite: Process Improvement by Precise pH Adjustment with CO2. Thieme.
  • ResearchGate. (n.d.). Novel Oxidation Reaction of Tertiary Amines with Osmium Tetroxide.
  • Voice, A. K., & Rochelle, G. T. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
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  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
  • ResearchGate. (n.d.). (PDF)
  • Kumar, B., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Benchchem. (n.d.). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
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  • Wikipedia. (n.d.). Piperazine.
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  • Neumann, K. N., et al. (2025). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega.
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  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Benchchem. (2025). Acetylpyrazine-d3 solution stability for long-term use.
  • Al-Meshal, M. A., et al. (2024). Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions. MDPI.
  • Tang, D., et al. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journals.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.
  • Kumar, A., et al. (n.d.). Switching of regioselectivity in base-mediated diastereoselective annulation of 2,3-epoxy tosylates and their N-tosylaziridine analogs with 2-mercaptobenzimidazole. Organic & Biomolecular Chemistry (RSC Publishing).aziridine analogs with 2-mercaptobenzimidazole*. Organic & Biomolecular Chemistry (RSC Publishing).

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Validation

Oxopiperazine Derivatives as Modulators of Biological Targets: A Comparative Analysis Centered on 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid

An In-Depth Technical Guide for Researchers Abstract: The oxopiperazine ring system represents a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective modu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract: The oxopiperazine ring system represents a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective modulators for a diverse range of biological targets.[1][2] This guide provides a comparative analysis of oxopiperazine derivatives, with a specific focus on the structural features of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid. We will dissect the structure-activity relationships (SAR) of substituted oxopiperazines, leveraging experimental data from studies on Beta-secretase 1 (BACE-1) inhibitors. This analysis will illuminate the causal relationships between specific substitutions on the oxopiperazine core and their resulting biological activity, offering a predictive framework for future drug design. Detailed experimental protocols for a representative enzyme inhibition assay and a core synthesis route are provided to ensure scientific integrity and reproducibility.

Introduction: The Oxopiperazine Scaffold in Drug Discovery

The piperazine heterocycle and its derivatives are foundational components in a multitude of FDA-approved drugs, valued for their favorable pharmacokinetic properties and synthetic tractability.[2][3] The introduction of a carbonyl group to form the oxopiperazine core imparts conformational rigidity and provides an additional hydrogen bond acceptor, features that medicinal chemists exploit to achieve high-affinity binding to protein targets.

This scaffold has been successfully employed in the development of agents for various therapeutic areas, including:

  • Neurodegenerative Diseases: As inhibitors of enzymes like BACE-1 for Alzheimer's disease.[4]

  • Metabolic Disorders: As melanocortin-4 receptor (MC4R) agonists for obesity.[5]

  • Infectious Diseases: As protein-protein interaction (PPI) inhibitors against Trypanosoma parasites.[6]

  • Inflammation: As novel non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Our focus compound, 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid , features key substitutions—methylation at both nitrogen atoms (N1 and N4) and an acetic acid moiety at the C2 position. Understanding the impact of these specific substitutions is critical for predicting the compound's potential biological activity and for designing superior analogues.

Comparative Analysis: Structure-Activity Relationships of BACE-1 Inhibitors

To ground our comparison in quantitative data, we will analyze a study by Coburn et al. on oxopiperazine-containing BACE-1 inhibitors, which provides a clear SAR framework.[4] BACE-1 is a key enzyme in the production of amyloid-β peptides, a pathological hallmark of Alzheimer's disease. The study explores how substitutions on the oxopiperazine ring, acting as a P1'-P2' ligand, influence inhibitory potency.

The Critical Role of N-Alkylation

The nature of the substituent on the piperazine nitrogen plays a significant role in binding affinity. The study demonstrates that varying the N-alkyl group directly impacts inhibitory potency (Kᵢ).[4]

Compound ID (Reference)N-SubstituentBACE-1 Kᵢ (nM)
5a [4]Benzyl2
5b [4]Isobutyl100
5d [4]Propyl5
5e [4]Cyclopropylmethyl4
5f [4](S)-2-Methylbutyl14
Table 1: Impact of N-substituent on BACE-1 inhibitory activity. Data sourced from Coburn et al.[4]

Expert Analysis: The data clearly shows that an N-benzyl group (Compound 5a ) confers significantly higher potency than a smaller aliphatic N-isobutyl group (Compound 5b ).[4] This suggests the presence of a hydrophobic pocket in the S1' subsite of the BACE-1 active site that can accommodate an aromatic ring, likely engaging in favorable π-stacking interactions. The high potency of the N-propyl and N-cyclopropylmethyl derivatives indicates that specific alkyl chains can also achieve effective hydrophobic interactions.

For our target compound, 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid , the presence of a small methyl group at the N1 position would, based on this data, likely result in lower potency against BACE-1 compared to larger, more hydrophobic groups, assuming a similar binding mode. The additional N4-methylation would further alter the scaffold's conformation and polarity.

The Influence of C6-Position Stereochemistry and Substitution

The study also reveals that stereochemistry and substitution at other positions on the ring are critical for activity.

SAR_Logic cluster_c6 C6-Position SAR cluster_n1 N1-Position SAR C6_Stereo Stereochemistry at C6 C6_R (R)-configuration C6_Stereo->C6_R is C6_S (S)-configuration C6_Stereo->C6_S is Potency_High High Potency (Ki = 180 nM) C6_R->Potency_High Potency_Low Low Potency (Ki = 52,900 nM) C6_S->Potency_Low N1_Sub N1-Substituent N1_Benzyl Benzyl Group N1_Sub->N1_Benzyl N1_Isobutyl Isobutyl Group N1_Sub->N1_Isobutyl Potency_High_N1 High Potency (Ki = 2 nM) N1_Benzyl->Potency_High_N1 Potency_Med_N1 Moderate Potency (Ki = 100 nM) N1_Isobutyl->Potency_Med_N1

Caption: Structure-Activity Relationship (SAR) logic for oxopiperazine-based BACE-1 inhibitors.

A dramatic difference in potency was observed between stereoisomers at the C6-position. The (R)-configuration of a substituted derivative resulted in a Kᵢ of 180 nM, whereas the (S)-configuration was significantly less active with a Kᵢ of 52.9 µM.[4] This highlights the critical importance of precise three-dimensional geometry for fitting into the enzyme's active site. The C2-acetic acid moiety of our title compound would similarly be expected to have a preferred stereochemical orientation for optimal target engagement.

Experimental Protocols

To ensure the trustworthiness and utility of this guide, we provide detailed, self-validating protocols for key experimental procedures.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BACE-1 Inhibition

This protocol describes a robust method for quantifying the inhibitory potential of test compounds against the BACE-1 enzyme, adapted from methodologies described in the literature.[4]

Principle: This assay measures the cleavage of a specific peptide substrate by BACE-1. The substrate is labeled with a FRET (Förster Resonance Energy Transfer) pair (e.g., Eu³⁺-cryptate donor and d2 acceptor). When the substrate is intact, excitation of the donor results in energy transfer and a signal from the acceptor. Enzyme cleavage separates the pair, leading to a decrease in the FRET signal.

Caption: Experimental workflow for a BACE-1 HTRF inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This is the compound plate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a sodium acetate buffer (e.g., 50 mM, pH 4.5) containing a detergent like CHAPS and a stabilizer like BSA.

    • BACE-1 Enzyme Solution: Dilute recombinant human BACE-1 enzyme to its final working concentration (e.g., 0.5 nM) in the assay buffer.

    • Substrate Solution: Dilute the HTRF-labeled peptide substrate to its final working concentration (e.g., 200 nM) in the assay buffer.

  • Assay Execution (in a 384-well low-volume plate):

    • Add 2 µL of the BACE-1 enzyme solution to each well.

    • Transfer 100 nL of the serially diluted compound from the compound plate to the assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor).

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 2 µL of the substrate solution to each well.

  • Incubation and Reading:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: General Synthesis of a Substituted 2-Oxopiperazine Acetic Acid Derivative

This procedure is a representative synthesis adapted from schemes for related structures, illustrating a plausible route to the oxopiperazine core.[4][8]

Principle: The core is constructed via cyclocondensation of a diamine with a suitable precursor, followed by functionalization.

Step-by-Step Methodology:

  • Formation of the Oxopiperazine Ring:

    • To a solution of a protected 1,2-diamine (e.g., N-Boc-N'-methylethylenediamine) in a suitable solvent like ethanol, add an α,β-unsaturated ester such as diethyl maleate.

    • Heat the reaction mixture at reflux for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

    • Cool the reaction, concentrate under reduced pressure, and purify the resulting cyclized piperazinone intermediate by column chromatography.

  • N-Alkylation (if required):

    • Dissolve the piperazinone intermediate in a polar aprotic solvent like DMF.

    • Add a base (e.g., sodium hydride, NaH) at 0°C and stir for 30 minutes.

    • Add an alkylating agent (e.g., methyl iodide) and allow the reaction to warm to room temperature.

    • Quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), and purify the N-alkylated product.

  • Introduction of the Acetic Acid Moiety (via Aldol Condensation):

    • Generate a lithium enolate of the N-protected oxopiperazine by treating it with a strong base like lithium diisopropylamide (LDA) at -78°C in THF.

    • Add an electrophile such as tert-butyl bromoacetate to the enolate solution.

    • Allow the reaction to proceed at low temperature before quenching with a saturated ammonium chloride solution.

    • Extract and purify the resulting ester-substituted oxopiperazine.

  • Final Deprotection:

    • If a tert-butyl ester was used, deprotect to the final carboxylic acid using trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • If other protecting groups (e.g., Boc) are present, remove them under appropriate conditions (e.g., acid for Boc).

    • Purify the final compound, 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid , by preparative HPLC.

Conclusion and Future Outlook

The oxopiperazine scaffold is a proven and highly adaptable platform for the development of targeted therapeutics. As demonstrated by the BACE-1 inhibitor SAR data, subtle modifications to the ring's substituents—including N-alkylation and the stereochemistry of side chains—can lead to dramatic changes in biological potency.[4]

While direct experimental data for 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid is not publicly available, this comparative guide provides a logical framework for predicting its potential. The di-methylation pattern may offer a different solubility and conformational profile compared to the larger N-alkyl groups that show high potency against BACE-1. However, this same structure could be ideally suited for a different biological target where smaller, less hydrophobic substituents are preferred.

The true potential of this specific derivative can only be unlocked through empirical testing using robust assays, such as the HTRF protocol detailed herein. This guide serves as a foundational tool for researchers, providing both the theoretical context and the practical methodologies required to explore the vast chemical space of oxopiperazine derivatives and to rationally design the next generation of innovative medicines.

References

  • Coburn, C. A., et al. (2013). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. PLoS ONE, 8(11), e79234. [Link]

  • Shestakov, A. S., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024(1), M1772. [Link]

  • Tian, X., et al. (2008). Discovery of Orally Bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 Receptor Agonists as Potential Antiobesity Agents. Journal of Medicinal Chemistry, 51(19), 5895–5907. [Link]

  • Gutticar, T., et al. (2023). Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template. European Journal of Medicinal Chemistry, 258, 115587. [Link]

  • Shaik, A. B., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. NATURALISTA CAMPANO, 28(1), 2588-2605. [Link]

  • Ali, D. M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. NATURALISTA CAMPANO, 28(1), 2588-2605. [Link]

  • Reddy, T. J., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3412. [Link]

  • Reddy, T. J., et al. (2019). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Organic Letters, 21(1), 148-151. [Link]

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Comparative

A Comparative Guide to Validating LC-MS/MS Methods for the Quantification of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid

This guide provides a comprehensive framework for the validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid in biol...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid in biological matrices. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical assays in accordance with global regulatory standards.[1][2][3][4][5][6]

The accurate quantification of drug candidates and their metabolites in biological fluids is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies.[3][7] A rigorously validated bioanalytical method ensures that the data generated is reliable and can be used to make critical decisions regarding the safety and efficacy of a therapeutic agent.[3][4] This guide will delve into the critical parameters of LC-MS/MS method validation, offering a comparative analysis of different experimental approaches and providing the scientific rationale behind these choices.

The validation process demonstrates that a bioanalytical method is suitable for its intended purpose.[2][4] This involves a series of experiments to evaluate the method's performance characteristics.[8] For a polar, small molecule like 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid, particular attention must be paid to sample preparation and chromatographic conditions to achieve optimal sensitivity and selectivity.

The Foundation: Method Development and Key Validation Parameters

Before embarking on a full method validation, a well-defined method development phase is crucial.[2][9] This involves selecting the appropriate LC column, mobile phase, and mass spectrometric conditions to achieve a sensitive and selective signal for the analyte. The choice of an appropriate internal standard (IS) is also a critical decision made during this phase.[10]

A full validation of a bioanalytical method is necessary when establishing a new method for the quantification of an analyte in clinical and applicable nonclinical studies.[4][9] The core parameters to be assessed during validation are guided by international regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with the International Council for Harmonisation (ICH) M10 guideline providing a harmonized framework.[1][3][5][11]

The essential characteristics of an LC-MS/MS method validation include:[8]

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability

Experimental Design and Comparative Approaches

This section details the experimental protocols for each validation parameter, comparing different strategies and providing insights into their relative merits.

Sample Preparation: A Critical First Step

For a polar compound like 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid in a complex biological matrix such as plasma, the choice of sample preparation technique is paramount. The goal is to remove interfering substances while efficiently extracting the analyte of interest.[12][13]

Comparison of Sample Preparation Techniques:

Technique Principle Advantages Disadvantages Suitability for Polar Analytes
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[14]Simple, fast, and inexpensive.[14]Less clean extracts, potential for significant matrix effects.[15]Often a good starting point, but may require further optimization.[16]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[13][14]Cleaner extracts than PPT, can concentrate the analyte.[14]More complex and time-consuming, requires solvent optimization.[14]Effective if a suitable organic solvent can be found to extract the polar analyte.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted with a solvent.[13]Provides the cleanest extracts, high analyte concentration.[13][15]Most complex and expensive, requires method development for sorbent and solvent selection.[13]Hydrophilic Interaction Liquid Chromatography (HILIC) SPE can be very effective for polar compounds.[15]

Experimental Protocol: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Internal Standard (IS) Selection: The Key to Precision

The internal standard is crucial for correcting variability during sample preparation and analysis.[10][17]

Comparison of Internal Standard Types:

IS Type Description Advantages Disadvantages
Stable Isotope-Labeled (SIL) IS The analyte with one or more atoms replaced by a stable isotope (e.g., ¹³C, ¹⁵N, ²H).[10]Considered the "gold standard"; co-elutes with the analyte and experiences the same matrix effects.[10][17]Can be expensive and time-consuming to synthesize.[17]
Structural Analogue IS A molecule with similar physicochemical properties to the analyte.[10]More readily available and less expensive than SIL-IS.[17]May not perfectly mimic the analyte's behavior during extraction and ionization.[18]

For 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid, a stable isotope-labeled version would be the ideal internal standard to ensure the highest accuracy and precision.[17]

Core Validation Parameters: Protocols and Acceptance Criteria

The following sections outline the experimental procedures and internationally accepted criteria for each validation parameter.

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.[8]

Experimental Protocol:

  • Analyze blank matrix samples from at least six different sources.

  • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard.

  • Analyze blank matrix spiked with potentially interfering substances (e.g., metabolites, co-administered drugs).

Acceptance Criteria (ICH M10):

  • The response of interfering peaks in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response.[11]

  • The response of interfering peaks at the retention time of the internal standard should be ≤ 5% of the IS response in the LLOQ sample.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_criteria Acceptance Criteria Blank_Matrix Blank Matrix (6 sources) Analyze_Blanks Analyze for Interference at Analyte RT Blank_Matrix->Analyze_Blanks Spiked_LLOQ Matrix + LLOQ Analyze_LLOQ Analyze for Analyte & IS Response Spiked_LLOQ->Analyze_LLOQ Spiked_Interferents Matrix + Interferents Analyze_Interferents Assess Impact of Interferents Spiked_Interferents->Analyze_Interferents Criteria_Met Specificity & Selectivity Confirmed Analyze_Blanks->Criteria_Met ≤ 20% of LLOQ ≤ 5% of IS Analyze_LLOQ->Criteria_Met Analyze_Interferents->Criteria_Met

Linearity and Range

Objective: To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.[19]

Experimental Protocol:

  • Prepare a calibration curve consisting of a blank, a zero sample (matrix + IS), and at least six non-zero concentration levels of the analyte.[4][11]

  • Analyze the calibration curve samples and plot the analyte/IS peak area ratio against the nominal concentration.

  • Determine the best-fit regression model (typically linear with 1/x or 1/x² weighting).

Acceptance Criteria (ICH M10):

  • The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal value (±20% at the LLOQ).[11]

  • A minimum of six calibration standards must meet this criterion.[11]

Table 1: Example Calibration Curve Data

Nominal Conc. (ng/mL)Analyte AreaIS AreaArea RatioBack-calculated Conc. (ng/mL)% Deviation
1 (LLOQ)5,23498,7650.0531.055.0
210,12399,1230.1021.98-1.0
1050,87698,9870.51410.11.0
50254,32199,5432.55549.5-1.0
2001,012,34598,87610.238201.20.6
4002,054,32199,12320.725398.5-0.4
500 (ULOQ)2,543,21098,76525.751505.01.0
Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of agreement between multiple measurements (precision).[8][20]

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.[21]

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Calculate the mean concentration, percent bias (for accuracy), and coefficient of variation (%CV) (for precision) for each QC level.

Acceptance Criteria (ICH M10):

  • Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%.[11][20]

  • Precision: The %CV should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[20]

Table 2: Example Accuracy and Precision Data (Intra-run)

QC Level (ng/mL)Mean Measured Conc. (ng/mL)% Bias (Accuracy)% CV (Precision)
1 (LLOQ)1.088.012.5
3 (Low)2.95-1.78.2
150 (Medium)155.23.55.1
400 (High)390.1-2.54.3
Recovery and Matrix Effect

Objective: To assess the efficiency of the extraction procedure (recovery) and the influence of co-eluting matrix components on the analyte's ionization (matrix effect).[8]

Experimental Protocol - Recovery:

  • Prepare two sets of samples at three QC levels (low, medium, high) in at least six different matrix sources.

  • Set 1 (Pre-extraction spike): Spike the analyte into the matrix before extraction.

  • Set 2 (Post-extraction spike): Spike the analyte into the matrix extract after the extraction process.

  • Calculate recovery as: (Peak area of Set 1 / Peak area of Set 2) x 100%.

Experimental Protocol - Matrix Effect:

  • Prepare two sets of samples at low and high QC levels.

  • Set A (Post-extraction spike): Spike the analyte into extracted blank matrix from at least six different sources.

  • Set B (Neat solution): Prepare the analyte in a neat solution (e.g., mobile phase).

  • Calculate matrix factor as: (Peak area of Set A / Peak area of Set B). The IS-normalized matrix factor is often used.

Acceptance Criteria:

  • Recovery: While no specific value is required, it should be consistent across the concentration range.[22]

  • Matrix Effect: The %CV of the IS-normalized matrix factor across the different matrix sources should not be greater than 15%.

G cluster_recovery Recovery Assessment cluster_matrix Matrix Effect Assessment Pre_Spike Set 1: Spike Before Extraction Calc_Rec Calculate % Recovery Pre_Spike->Calc_Rec Post_Spike_Rec Set 2: Spike After Extraction Post_Spike_Rec->Calc_Rec Result_Rec Acceptable Recovery Calc_Rec->Result_Rec Consistent Recovery Post_Spike_ME Set A: Spike in Extracted Matrix Calc_ME Calculate Matrix Factor Post_Spike_ME->Calc_ME Neat_Sol Set B: Analyte in Neat Solution Neat_Sol->Calc_ME Result_ME No Significant Matrix Effect Calc_ME->Result_ME CV ≤ 15%

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various conditions encountered during sample handling and analysis.[11]

Experimental Protocol: Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:

  • Freeze-Thaw Stability: Multiple freeze-thaw cycles (e.g., 3 cycles).

  • Bench-Top Stability: Storage at room temperature for a defined period (e.g., 4-24 hours).

  • Long-Term Stability: Storage at the intended storage temperature (e.g., -20°C or -80°C) for a period covering the expected sample storage duration.

  • Processed Sample Stability (Autosampler Stability): Storage in the autosampler for the expected duration of an analytical run.

Acceptance Criteria (ICH M10):

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[11]

Conclusion and Recommendations

A robust and reliable LC-MS/MS method for the quantification of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid is achievable through a systematic and rigorous validation process. For this polar analyte, a careful selection of the sample preparation technique is critical, with solid-phase extraction, particularly HILIC-based methods, likely offering the cleanest extracts and minimizing matrix effects. The use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest level of accuracy and precision.

By adhering to the principles and acceptance criteria outlined in international guidelines such as ICH M10, researchers can be confident in the quality and integrity of their bioanalytical data, which is fundamental for the successful advancement of new therapeutic agents through the drug development pipeline.[2]

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  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC.
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 24).
  • 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT.
  • Advantages of LC–MS for the bioanalysis of biologics. (2020, June 2).
  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC. (2022, January 28).
  • Development and validation of an LC-MS/MS method with a broad linear dynamic range for the quantification of tivozanib in human - DSpace. (2019, July 18).
  • LC-MS quantitative method validation and performance: an exemplified guide - Project Details - IUPAC | International Union of Pure and Applied Chemistry. (2022, March 10).
  • what is he difference between selectivity and specificity ? - Chromatography Forum. (2009, July 29).
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. (2025, November 19).
  • Road to Recovery.
  • How can I quantify efficiency of my extraction method in SCIEX OS software?. (2026, March 2).
  • Development and Validation of LC/MS/MS Method with Ultra Small-Volume Injection for Quantitative Determination of Alprazolam in - Shimadzu.

Sources

Validation

Benchmarking Synthesis Routes for 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic Acid: A Comprehensive Guide

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Benchmark Introduction & Chemical Context In modern medicinal chemistry, the 3-oxopiperazin...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Benchmark

Introduction & Chemical Context

In modern medicinal chemistry, the 3-oxopiperazine scaffold has emerged as a privileged structural motif, frequently utilized in the design of targeted protein degraders (PROTACs), EGFR inhibitors, and BRD9/MTH1 degraders[1]. Specifically, 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid serves as a critical bifunctional building block. It provides a rigid, metabolically stable piperazine core while offering a versatile acetic acid handle for downstream amide coupling with target-binding ligands or E3 ligase recruiters.

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their robust scalability, atom economy, and regiochemical fidelity. In this guide, we benchmark two distinct synthetic paradigms for accessing this molecule: Route A (De Novo Assembly via Aza-Michael/Lactamization) and Route B (Late-Stage C-H Functionalization).

Route A: De Novo Aza-Michael / Lactamization Assembly

Scientific Rationale & Causality

Route A builds the oxopiperazine ring from acyclic precursors. The sequence initiates with an uncatalyzed, green aza-Michael addition of a secondary amine to dimethyl maleate[2]. We specifically select dimethyl maleate over dimethyl fumarate because the cis-geometry of the maleate significantly lowers the activation energy for the nucleophilic attack, ensuring rapid conversion at room temperature without the need for transition-metal catalysts.

Following Boc deprotection, the molecule undergoes a base-promoted intramolecular lactamization. Causality dictates the regioselectivity here: the free amine selectively attacks the α -ester to form a thermodynamically stable 6-membered ring (the oxopiperazine) rather than the β -ester, which would form a highly strained 7-membered diazepanone.

Workflow Diagram

RouteA A N-Boc-N,N'-dimethyl ethylenediamine + Dimethyl Maleate B Aza-Michael Adduct (Intermediate 1) A->B MeOH, rt C Boc Deprotection (HCl/Dioxane) B->C 4M HCl D Lactamization (NaOMe/MeOH) C->D Base, Δ E Ester Hydrolysis (LiOH) D->E LiOH, THF/H2O F Target Molecule (Route A) E->F H+ workup

Figure 1: De novo assembly via Aza-Michael addition and cascade lactamization.

Step-by-Step Protocol (Self-Validating System)
  • Aza-Michael Addition: Dissolve N-Boc-N,N'-dimethylethylenediamine (1.0 eq) and dimethyl maleate (1.05 eq) in anhydrous methanol (0.5 M). Stir at room temperature for 12 hours. The absence of a catalyst prevents transesterification side reactions. Concentrate in vacuo to yield the adduct quantitatively.

  • Boc Deprotection: Treat the crude adduct with 4M HCl in dioxane (5.0 eq) at room temperature for 2 hours. The evolution of CO₂ serves as a visual validation of the deprotection. Concentrate to yield the hydrochloride salt.

  • Lactamization: Dissolve the salt in methanol and add sodium methoxide (NaOMe, 2.2 eq) to neutralize the salt and initiate cyclization. Reflux for 6 hours. Monitor via LC-MS for the disappearance of the linear precursor and the formation of the 1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid methyl ester.

  • Saponification: Add LiOH·H₂O (1.5 eq) in a THF/H₂O (3:1) mixture. Stir at room temperature for 4 hours. Acidify the aqueous layer to pH 3-4 using 1M HCl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the final target.

Route B: Late-Stage C-H Functionalization (Enolate Alkylation)

Scientific Rationale & Causality

Route B utilizes a pre-formed 1,4-dimethylpiperazin-2-one scaffold[3]. The chemical logic relies on the inherent acidity of the C3 protons (equivalent to the C2 position in the final nomenclature), which are flanked by the amide carbonyl and the amine nitrogen.

Deprotonation with Lithium Diisopropylamide (LDA) at cryogenic temperatures generates a highly regioselective enolate. We deliberately utilize tert-butyl bromoacetate instead of ethyl bromoacetate as the electrophile; the extreme steric bulk of the tert-butyl group acts as a kinetic shield, effectively suppressing unwanted di-alkylation at the C3 position and ensuring high regiochemical fidelity.

Workflow Diagram

RouteB A 1,4-Dimethyl piperazin-2-one B Lithium Enolate Intermediate A->B LDA, THF, -78°C C Alkylated Ester (Intermediate 2) B->C t-Butyl bromoacetate D Target Molecule (Route B) C->D TFA/DCM

Figure 2: Late-stage C-H functionalization via regioselective enolate alkylation.

Step-by-Step Protocol (Self-Validating System)
  • Enolate Formation & Alkylation: Dissolve 1,4-dimethylpiperazin-2-one (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under an argon atmosphere. Add LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise. Stir for 45 minutes to ensure complete enolization. Add tert-butyl bromoacetate (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl.

  • Ester Hydrolysis: Extract the intermediate into dichloromethane (DCM). After drying and concentration, dissolve the crude tert-butyl ester in a DCM/TFA mixture (4:1 v/v). Stir at room temperature for 3 hours. Concentrate in vacuo and triturate with cold diethyl ether to precipitate the target compound as a highly pure TFA salt.

Quantitative Benchmarking & Data Presentation

To provide an objective comparison, both routes were evaluated against standard process chemistry metrics.

MetricRoute A (De Novo Assembly)Route B (Late-Stage Alkylation)
Overall Yield 68% (over 4 steps)52% (over 2 steps)
Purity (LC-MS/NMR) >98% (Crystalline solid)94% (Requires Prep-HPLC)
Regioselectivity >99:1 (Exclusive 6-membered ring)85:15 (Mono- vs. Di-alkylation)
Scalability High (Kilogram scale ready)Low-Medium (Gram scale limit)
E-factor ~15 (Green chemistry profile)~45 (High solvent/cryogenic waste)
Cost per Gram < $15 / g> $60 / g

Application Scientist's Verdict

The choice between these two methodologies hinges entirely on the developmental stage of your program:

  • For Discovery Chemistry (Milligram to Gram Scale): Route B is the superior choice. Its two-step brevity allows medicinal chemists to rapidly generate the required building block in a single afternoon. The lower yield and requirement for prep-HPLC are acceptable trade-offs for the speed of execution.

  • For Process Chemistry (Decagram to Kilogram Scale): Route A is the definitive winner. It avoids cryogenic temperatures, utilizes inexpensive, commercially available starting materials, and relies on highly predictable thermodynamic sinks (aza-Michael and lactamization) that scale flawlessly. The high atom economy and lack of over-alkylation impurities make it the standard for IND-enabling campaigns.

References

  • Title: WO2020051235A1 - Compounds for the degradation of BRD9 or MTH1 Source: Google Patents URL: [1]

  • Title: Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation Source: PMC - National Center for Biotechnology Information URL: [2]

  • Title: New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms Source: ACS Publications URL: [3]

Sources

Comparative

Comprehensive Comparison Guide: 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic Acid Derivatives in BTK Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Evaluation, Binding Affinity (SPR), and Kinase Inhibition (TR-FRET) Executive Summary & Structural Rationale In modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Evaluation, Binding Affinity (SPR), and Kinase Inhibition (TR-FRET)

Executive Summary & Structural Rationale

In modern targeted protein inhibition and degradation, the selection of optimal synthetic building blocks is critical for balancing target affinity, metabolic stability, and physicochemical properties. 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid (CAS: 860347-89-3) and its esterified derivatives have emerged as highly versatile scaffolds in the development of kinase inhibitors, most notably against Bruton's Tyrosine Kinase (BTK)1[1].

As a Senior Application Scientist, I frequently evaluate how specific moieties influence drug-target interactions. The 1,4-dimethyl-3-oxopiperazine ring is not merely a structural spacer; it acts as a conformationally restricted motif that improves aqueous solubility while reducing the basicity typically associated with unsubstituted piperazines. The acetic acid tail serves as a versatile synthetic handle, allowing for rapid diversification via standard amide coupling chemistries to access the kinase hinge-binding region. This specific moiety was famously utilized in the clinical candidate GDC-0834 , a highly potent, reversible BTK inhibitor2[2].

Target Biology: Why BTK?

BTK is a critical node in the B-cell receptor (BCR) signaling pathway. Inhibiting BTK blocks downstream calcium mobilization and NF-κB activation, making it a prime target for B-cell malignancies and autoimmune diseases like rheumatoid arthritis.

BCR_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK PI3K PI3K BCR->PI3K BTK BTK (Bruton's Tyrosine Kinase) SYK->BTK Phosphorylation PIP3 PIP3 Generation PI3K->PIP3 PIP3->BTK Membrane Recruitment PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB Signaling (Cell Survival) PLCg2->NFkB

Fig 1: BCR signaling pathway highlighting BTK's central role in B-cell survival.

Comparative Binding Affinity Data

To objectively evaluate the performance of this scaffold, we must compare the isolated building blocks against their fully elaborated inhibitor and degrader derivatives. The free acid and ester forms do not possess intrinsic BTK affinity; their biological value is unlocked only upon amide formation with a target-binding pharmacophore.

Compound DerivativeStructural Role / ModificationBTK Binding Affinity ( KD​ )Kinase Inhibition ( IC50​ )
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid Synthetic Precursor (Free Acid)> 10,000 nMN/A
Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate Synthetic Precursor (Ester Prodrug)> 10,000 nMN/A
GDC-0834 Active Inhibitor (Amide linkage to tricyclic core)5.9 nM4.0 nM
Cereblon-PROTAC Derivative Targeted Degrader (Amide linkage + CRBN ligand)12.5 nM18.0 nM

Data synthesized from established biochemical assays evaluating GDC-0834 and related PROTAC derivatives3[3],4[4].

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for determining the binding kinetics and functional inhibition of these derivatives.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale: We utilize SPR rather than endpoint biochemical assays because SPR provides real-time kinetic resolution ( kon​ and koff​ ). For reversible inhibitors like GDC-0834, prolonged target residence time (a slow koff​ ) often correlates better with in vivo efficacy than steady-state KD​ alone.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize biotinylated human BTK kinase domain onto a Streptavidin (SA) sensor chip (e.g., Biacore T200) to achieve a capture level of ~1000 Response Units (RU).

  • Buffer Equilibration: Prime the system with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO ). Expert Insight: 1% DMSO is strictly required to maintain the solubility of the lipophilic derivatives, but it necessitates rigorous solvent correction to prevent bulk refractive index artifacts.

  • Analyte Preparation: Prepare a 3-fold dilution series of the 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid derivatives (ranging from 0.1 nM to 1000 nM) in the running buffer.

  • Injection (Association): Inject analytes at a flow rate of 50 µL/min for 120 seconds to measure the association rate constant ( kon​ ).

  • Dissociation: Flow plain running buffer over the chip for 600 seconds to measure the dissociation rate constant ( koff​ ).

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate KD​ ( koff​/kon​ ).

SPR_Workflow Immobilize 1. Target Immobilization (Biotin-BTK) Equilibrate 2. Equilibration (Running Buffer) Immobilize->Equilibrate Inject 3. Analyte Injection (Derivative Titration) Equilibrate->Inject Association 4. Association (Measure kon) Inject->Association Dissociation 5. Dissociation (Measure koff) Association->Dissociation Analysis 6. Kinetic Analysis (KD = koff/kon) Dissociation->Analysis

Fig 2: Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Protocol B: TR-FRET Kinase Inhibition Assay

Causality & Rationale: We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to evaluate functional kinase inhibition. The time-delayed fluorescence reading eliminates interference from compound autofluorescence—a critical self-validating step when screening heterocyclic libraries that frequently absorb in the UV-Vis spectrum.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine 1 nM recombinant BTK enzyme, 400 nM of a biotinylated poly-GT peptide substrate, and the test derivative (10-point dose-response curve).

  • Initiation: Add ATP at a concentration equal to its apparent Km​ (approx. 10 µM for BTK) to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Quenching & Detection: Stop the reaction by adding EDTA (20 mM final). Immediately add a detection mixture containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-Allophycocyanin (SA-APC, acceptor).

  • Incubation: Incubate for an additional 60 minutes to allow the FRET complex to form.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm; emission at 615 nm and 665 nm). Calculate the 665/615 ratio to determine the extent of substrate phosphorylation and derive the IC50​ .

Mechanistic Insights & Future Directions

While the 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid scaffold provides excellent potency when incorporated into molecules like GDC-0834, developers must be aware of its metabolic liabilities. Clinical trials for GDC-0834 were historically suspended due to rapid amide bond hydrolysis in humans, a species-specific metabolic cleavage that was not predicted by preclinical dog or rodent models3[3].

Consequently, modern applications of this building block—such as Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate5[5]—are increasingly focused on utilizing it as a solvent-exposed linker in PROTACs (Proteolysis Targeting Chimeras), where the steric bulk of the E3 ligase ligand can shield the vulnerable amide bond from human amidases.

References

  • Ambeed. "860347-89-3 | 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid." Ambeed Chemical Catalog.
  • Sigma-Aldrich. "Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate." Sigma-Aldrich Product Catalog.
  • ACS Medicinal Chemistry Letters. "Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties." ACS Publications.
  • Journal of Medicinal Chemistry. "Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development." ACS Publications.
  • Google Patents. "WO2021127561A1 - Isoindolinone and indazole compounds for the degradation of egfr." WIPO.

Sources

Validation

cost-benefit analysis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid synthesis methods

Title: Cost-Benefit Analysis and Protocol Guide: Synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid 1. Executive Summary 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid (CAS: 860347-89-3) is a highly specialize...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Cost-Benefit Analysis and Protocol Guide: Synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid

1. Executive Summary 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid (CAS: 860347-89-3) is a highly specialized heterocyclic building block. It is a critical structural motif in the development of Bruton's Tyrosine Kinase (BTK) inhibitors—most notably GDC-0834—and is increasingly utilized as a rigidified linker in targeted protein degraders (PROTACs) 1[1]. The piperazinone core imparts excellent metabolic stability and optimal hydrogen-bond acceptor geometry, which are essential for kinase hinge-binding and favorable pharmacokinetic profiles 2[2].

For process chemists, synthesizing this intermediate presents a classic kinetic challenge: optimizing the tandem aza-Michael addition and lactamization cascade. This guide objectively compares the traditional batch synthesis against a modern continuous flow approach, providing self-validating protocols, mechanistic causality, and a rigorous cost-benefit analysis.

2. Mechanistic Pathway & Synthetic Strategy The synthesis relies on the reaction between N,N'-dimethylethylenediamine and diethyl maleate to form the intermediate ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate (CAS: 175205-86-4) 3[3].

Regiochemical Control: Diethyl maleate is strictly preferred over maleic anhydride. Maleic anhydride reacts violently to form maleamic acids, which frequently undergo non-selective cyclization to form unwanted 7-membered diazepane rings. Diethyl maleate dictates a stepwise sequence: an initial aza-Michael addition followed by a controlled 6-exo-trig lactamization.

Pathway A N,N'-Dimethylethylenediamine + Diethyl Maleate B Aza-Michael Adduct (Intermediate) A->B Step 1: Addition EtOH, Heat C Ethyl 2-(1,4-dimethyl-3-oxopiperazin -2-yl)acetate B->C Step 2: Lactamization - EtOH D 2-(1,4-Dimethyl-3-oxopiperazin -2-yl)acetic acid C->D Step 3: Saponification LiOH, THF/H2O

Tandem Aza-Michael and Lactamization Pathway for 3-Oxopiperazine-2-acetic acid Synthesis.

3. Cost-Benefit Analysis: Batch vs. Continuous Flow The lactamization step (Step 2) is kinetically sluggish. In a traditional batch reactor, prolonged heating leads to competing intermolecular oligomerization. Transitioning to a continuous flow microreactor allows for safe superheating, drastically accelerating intramolecular cyclization while suppressing side reactions.

ParameterRoute A: Traditional BatchRoute B: Continuous FlowPerformance Delta / Advantage
Overall Yield 65 - 70%88 - 92%+22% (Flow suppresses oligomerization)
Reaction Time 24 - 48 hours15 minutes>99% reduction in processing time
E-factor (Waste) ~15 kg waste / kg product< 5 kg waste / kg product3x greener due to solvent-free/neat capability
Cost per kg High (Solvent & Time intensive)Low (Post-CapEx)Flow is highly cost-effective at >5 kg scale
Impurity Profile High risk of bis-additionHighly controlledFlow ensures precise thermal exposure
Scalability Limited by heat transferExcellent (Numbering up)Flow avoids dangerous thermal runaways

4. Experimental Protocols & Methodologies

Workflow cluster_batch Route A: Traditional Batch Process cluster_flow Route B: Continuous Flow Process B1 Mix Reagents in EtOH B2 Reflux 24-48h (Kinetically Slow) B1->B2 B3 Saponification & Crystallization B2->B3 F1 Pump Reagents (Neat or High Conc.) F2 Microreactor (150°C, 10 bar) Residence: 15 min F1->F2 F3 In-line Saponification & Continuous Extraction F2->F3

Workflow Comparison: Traditional Batch vs. Continuous Flow Synthesis.

Route A: Traditional Batch Synthesis

Best for: Initial discovery scale (<100 g), laboratories without flow chemistry infrastructure.

Step 1: Cascade Annulation (Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate)

  • Preparation: Charge a round-bottom flask with N,N'-dimethylethylenediamine (1.0 eq, 100 mmol) in anhydrous ethanol (0.5 M). Causality: Ethanol is strictly chosen to prevent transesterification side-reactions that would occur if methanol were used with diethyl maleate.

  • Addition: Add diethyl maleate (1.05 eq, 105 mmol) dropwise at 0°C over 30 minutes to control the highly exothermic aza-Michael addition.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 36 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The intermediate adduct (m/z = 261) should convert cleanly to the cyclized ester (m/z = 215).

  • Workup: Concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH 95:5) to yield the ester as a pale yellow oil (~68% yield).

Step 2: Saponification

  • Hydrolysis: Dissolve the ester in a 3:1 mixture of THF:H2O. Add LiOH monohydrate (1.5 eq). Causality: LiOH provides mild, homogeneous saponification. Harsher bases like NaOH at elevated temperatures risk hydrolytic ring-opening of the newly formed lactam.

  • Reaction: Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Isolation: Acidify to pH 3-4 using 1M HCl. Extract with EtOAc, dry over Na2SO4, and concentrate to yield 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid as a white solid4[4].

Route B: Continuous Flow Synthesis

Best for: Process scale-up (>1 kg), optimizing atom economy, and reducing E-factor.

Step 1: High-Temperature Flow Annulation

  • System Setup: Utilize a continuous flow microreactor equipped with a back-pressure regulator (BPR) set to 10 bar. Causality: The 10 bar pressure allows the system to be superheated to 150°C without solvent boiling, accessing an energetic regime that forces the kinetically slow lactamization to occur in minutes rather than days.

  • Pumping: Prepare two neat feeds: Feed A (N,N'-dimethylethylenediamine) and Feed B (Diethyl maleate). Pump both feeds at equimolar flow rates into a T-mixer.

  • Reaction: Pass the mixed stream through a heated coil reactor at 150°C with a residence time of exactly 15 minutes.

  • Output: The output stream contains >95% pure ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate, bypassing the need for chromatographic purification.

Step 2: In-line Saponification

  • Telescoping: Direct the output stream into a second T-mixer, introducing a 2M aqueous LiOH stream.

  • Hydrolysis: Pass through a second reactor coil at 60°C (residence time: 5 mins).

  • Isolation: The biphasic output is continuously acidified in-line with 2M HCl and directed into a continuous liquid-liquid separator. The organic phase is evaporated to yield the final product in >90% overall yield.

5. Analytical Validation To ensure the integrity of the downstream API coupling (e.g., amide bond formation in BTK inhibitors), the intermediate must be rigorously validated:

  • 1H NMR (400 MHz, DMSO-d6): Look for the diagnostic methine singlet at C2 (~3.5 ppm) and the two distinct N-methyl singlets (~2.85 ppm and 2.95 ppm). The absence of ethyl ester quartet/triplet signals confirms complete saponification.

  • LC-MS (ESI+): Calculated for C8H14N2O3 [M+H]+ = 187.1.

6. Conclusion & Recommendations For the synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid, the traditional batch method is sufficient for early-stage discovery but suffers from poor kinetic efficiency and higher E-factors due to prolonged heating and necessary chromatographic purification. Transitioning to a continuous flow paradigm (Route B) leverages high-temperature/high-pressure kinetics to force the lactamization cascade, resulting in a highly scalable, greener, and more cost-effective process. Process development teams targeting clinical-phase manufacturing of BTK inhibitors or PROTACs should prioritize the flow chemistry route to ensure supply chain robustness.

7. References

  • Title: JP6847855B2 - Combination of IRAK4 inhibitor and BTK inhibitor Source: Google Patents URL:

  • Title: CN110769822A - N/O-linked degron and degron bodies for protein degradation Source: Google Patents URL:

  • Title: US8716274B2 - Heteroaryl pyridone and aza-pyridone compounds Source: Google Patents URL:

  • Title: Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate | 175205-86-4 Source: Sigma-Aldrich URL:

Sources

Comparative

cross-reactivity studies of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid in immunoassays

Comparative Guide to Immunoassay Formats for Small Molecule Metabolites: Cross-Reactivity Profiling of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic Acid As drug development increasingly relies on high-throughput pharmacoki...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Immunoassay Formats for Small Molecule Metabolites: Cross-Reactivity Profiling of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic Acid

As drug development increasingly relies on high-throughput pharmacokinetic (PK) and pharmacodynamic (PD) screening, the accurate quantification of small molecule metabolites is paramount. 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid is a highly polar, low-molecular-weight (MW ~186.2 g/mol ) piperazine derivative. Structurally similar piperazine fragments are frequently encountered as synthetic intermediates or as inactive metabolites resulting from the rapid amide hydrolysis of targeted therapies, such as the Bruton's tyrosine kinase (BTK) inhibitor GDC-0834[1].

Because of its small size, this molecule cannot be detected using traditional sandwich immunoassays; steric hindrance prevents two antibodies from binding simultaneously. Consequently, competitive immunoassay formats are required[2]. However, the piperazine ring is a ubiquitous pharmacophore. Antibodies raised against this hapten often exhibit significant cross-reactivity with other piperazine-containing drugs (e.g., cetirizine, trazodone) or parent compounds.

This guide provides an authoritative comparison of analytical platforms for detecting this specific metabolite, alongside a self-validating protocol for rigorous cross-reactivity profiling.

Comparison of Analytical Platforms

When quantifying small piperazine derivatives, researchers must balance throughput, sensitivity, and specificity. Below is an objective comparison of the three primary analytical platforms used for this class of molecules.

Table 1: Performance Comparison of Analytical Platforms for Piperazine Metabolites

MetricCompetitive ELISA (cELISA)TR-FRET / HTRFLC-MS/MS (Gold Standard)
Assay Principle Heterogeneous competitionHomogeneous competitionChromatographic separation + Mass spec
Throughput High (96/384-well)Ultra-High (1536-well)Low to Medium
Sensitivity (LOD) ~0.1 - 1.0 ng/mL~0.5 - 5.0 ng/mL~0.01 - 0.1 ng/mL
Cross-Reactivity Risk High (Epitope dependent)High (Epitope dependent)Negligible (Mass/Charge specific)
Matrix Interference Moderate (Requires washing)Low (Time-resolved readout)High (Ion suppression risk)
Primary Use Case Routine PK screeningHigh-throughput hit screeningOrthogonal validation & Clinical PK

Causality Insight: While LC-MS/MS provides absolute structural specificity, its lower throughput makes it inefficient for primary screening. Immunoassays (cELISA and TR-FRET) offer the necessary throughput, but their reliance on antibody-antigen binding kinetics introduces the risk of cross-reactivity[3]. Therefore, immunoassays must be rigorously profiled against structurally related interferents.

Experimental Workflow: Self-Validating Cross-Reactivity Profiling

To establish a trustworthy immunoassay, the protocol must be designed as a self-validating system. This means incorporating internal checks that immediately flag false positives caused by cross-reactivity or linker-recognition.

Step-by-Step Methodology: Competitive ELISA Development
  • Hapten Conjugation (Heterologous Strategy):

    • Action: Conjugate 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid to Bovine Serum Albumin (BSA) using EDC/NHS chemistry for mouse immunization.

    • Action: Conjugate the same hapten to Ovalbumin (OVA) using a different cross-linker (e.g., a spacer with a different carbon chain length) for the assay coating.

    • Causality: Using a heterologous coating strategy ensures that the generated monoclonal antibodies (mAbs) recognize the piperazine pharmacophore itself, rather than the linker or the carrier protein, which is a primary cause of high background noise in small molecule assays.

  • Plate Coating & Blocking:

    • Action: Coat 96-well microtiter plates with 100 µL/well of the Hapten-OVA conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C. Wash 3x with PBST and block with 1% Casein in PBS for 2 hours.

  • Competitive Incubation:

    • Action: Pre-incubate the optimized anti-hapten mAb with varying concentrations of the target analyte or potential cross-reactants (interferents) in a separate non-binding plate for 30 minutes.

    • Action: Transfer 100 µL of this mixture to the coated plate. Incubate for 1 hour at room temperature.

    • Causality: The free analyte in the sample competes with the immobilized Hapten-OVA for the limited binding sites on the mAb. An inversely proportional signal is generated: high analyte concentration yields low signal[2].

  • Signal Generation:

    • Action: Wash 5x with PBST. Add HRP-conjugated anti-mouse IgG (1:5000). Incubate for 45 minutes. Wash 5x. Add TMB substrate, stop with 1M H₂SO₄, and read absorbance at 450 nm.

  • Orthogonal Validation (The Self-Validating Step):

    • Action: Spike a known biological matrix (e.g., human serum) with the target analyte and run it through both the cELISA and an LC-MS/MS pipeline.

    • Causality: If the cELISA reports a concentration >15% higher than the LC-MS/MS readout, the system automatically flags the presence of an uncharacterized, cross-reacting piperazine metabolite in the matrix.

Quantitative Data Presentation: Cross-Reactivity Matrix

Cross-reactivity (CR) is quantified by comparing the half-maximal inhibitory concentration (IC₅₀) of the target analyte against the IC₅₀ of potential interferents. The formula is: %CR = (IC₅₀ Target / IC₅₀ Interferent) × 100 [3].

Table 2: Representative Cross-Reactivity Matrix for Anti-2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid mAb

CompoundStructural RelationshipIC₅₀ (ng/mL)Cross-Reactivity (%)
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid Target Analyte 2.4 100.0%
1,4-DimethylpiperazineCore ring analogue185.01.30%
CetirizinePiperazine-containing antihistamine>10,000<0.02%
GDC-0834 (Parent Drug)Contains conjugated target moiety4,8000.05%
1-Methyl-3-oxopiperazineDemethylated metabolite12.519.20%

Data Interpretation: The mAb demonstrates high specificity for the target. The low cross-reactivity with the parent drug GDC-0834 (0.05%) indicates that the antibody strictly requires the free acetic acid moiety (which is bound in an amide linkage in the parent drug) for high-affinity recognition. However, the demethylated analogue shows significant cross-reactivity (19.2%), meaning LC-MS/MS validation is required if demethylation pathways are active in the in vivo model.

Mechanistic Visualization

The following diagram maps the competitive binding logic and the pathways of cross-reactivity inherent to small molecule immunoassays.

G Analyte 2-(1,4-Dimethyl-3-oxopiperazin-2-yl) acetic acid Antibody Anti-Hapten mAb Analyte->Antibody High Affinity (IC50 = 2.4 ng/mL) Interferent Piperazine Interferents (e.g., Demethylated Analogues) Interferent->Antibody Moderate/Low Affinity (Cross-React) Tracer Immobilized Hapten-OVA (Coating) Tracer->Antibody Competes for Binding Sites Signal Colorimetric Readout (Inversely Proportional) Antibody->Signal Quantifiable TMB Conversion

Competitive immunoassay binding logic and cross-reactivity pathways.

References

  • Liu, L., et al. "Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor." Drug Metabolism and Disposition, 2011. Available at:[Link]

  • Ahn, C., et al. "Competitive Immunoassays for Simultaneous Detection of Metabolites and Proteins Using Micromosaic Patterning." Analytical Chemistry (via PMC), 2009. Available at:[Link]

  • Zhang, Y., et al. "Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay." Biosensors (via PMC), 2022. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid proper disposal procedures

As a Senior Application Scientist, I understand that handling specialized pharmaceutical intermediates requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule to...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized pharmaceutical intermediates requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule to ensure regulatory compliance and laboratory safety.

2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid is a highly functionalized piperazine derivative commonly utilized as a building block in drug discovery. Because it contains both a basic tertiary amine and an acidic carboxylic acid, it exhibits amphoteric (zwitterionic) properties. This unique chemical profile dictates specific operational handling, waste segregation, and disposal protocols to prevent hazardous cross-reactions and ensure environmental safety.

Below is the comprehensive, field-proven guide for the safe handling and proper disposal of this compound.

Chemical Profiling & Risk Assessment (The "Why")

To build a self-validating safety protocol, we must first understand the causality behind the compound's behavior:

  • Amphoteric Nature: The molecule contains a carboxylic acid moiety (acidic) and a methylated N4-piperazine nitrogen (basic). In aqueous solutions, it can self-buffer, but concentrated waste streams may exhibit unpredictable pH shifts if mixed with strong acids or bases.

  • Nitrogen Content: The oxopiperazine ring contains two nitrogen atoms. When subjected to thermal destruction (incineration), these nitrogens will oxidize into hazardous nitrogen oxides (NOx). Therefore, standard biological degradation is insufficient; specialized incineration is required.

  • Physical State Hazards: As a dry powder, piperazine derivatives pose a known risk of respiratory sensitization. Aerosolization must be strictly prevented during weighing and transfer operations.

Operational Handling Protocol

Before generating waste, operational controls must be established to protect the researcher. Personal Protective Equipment (PPE) selection must comply with[1], which mandates a hazard assessment prior to handling.

Step-by-Step Handling Procedure:

  • Engineering Controls: Perform all dry-powder weighing inside a calibrated chemical fume hood or a localized exhaust ventilation (LEV) powder enclosure to prevent inhalation of fugitive dust.

  • Don PPE: Equip standard laboratory PPE: a chemically resistant lab coat, safety goggles (not just glasses), and nitrile gloves. If a fume hood is unavailable, an N95 or P100 particulate respirator is mandatory.

  • Static Mitigation: Because organic powders can hold static charges, use anti-static weigh boats and grounded spatulas to prevent the powder from "jumping" and contaminating the workspace.

Aqueous & Solid Waste Segregation (The Core Disposal Plan)

Under the[2], solid organic acids do not inherently trigger the D002 (Corrosivity) characteristic unless they yield an aqueous solution with a pH 2. However, proper segregation is critical to prevent exothermic reactions in bulk waste carboys.

Protocol A: Aqueous Solutions (HPLC/Assay Waste)
  • Collect: Gather all aqueous solutions containing the compound in a designated, chemically compatible carboy (typically HDPE plastic).

  • Test & Neutralize: Before adding to a bulk organic waste stream, test the pH. If the pH is outside the 6–8 range, neutralize dropwise using 1M NaOH or 1M HCl. Causality: Neutralization prevents unexpected acid-base heat generation when mixed with unknown solvents in the bulk waste.

  • Labeling: Label the container as "Non-Halogenated Aqueous Organic Waste."

Protocol B: Solid Waste (Powder & Consumables)
  • Isolate: Place all unreacted powder, contaminated weigh boats, and pipette tips into a puncture-proof, sealable hazardous waste container.

  • Double-Bagging: For highly contaminated PPE (e.g., heavily dusted gloves), double-bag the items in 6-mil polyethylene bags before placing them in the solid waste bin.

  • Incineration Routing: Manifest the solid waste for High-Temperature Incineration with NOx Scrubbing . Causality: The facility must utilize scrubbers to capture the toxic nitrogen dioxide gas produced by the combustion of the piperazine ring.

WasteWorkflow Start Waste Generation: 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid Aqueous Aqueous Solutions (HPLC/Assay Waste) Start->Aqueous Dissolved Solid Solid Waste (Powder/Consumables) Start->Solid Dry / PPE Neutralize Neutralize to pH 6-8 (Use 1M NaOH or HCl) Aqueous->Neutralize Check pH SolidWaste Hazardous Solid Waste Container Solid->SolidWaste Double Bagged OrgWaste Aqueous Organic Waste Stream Neutralize->OrgWaste pH 6-8 Confirmed Incineration High-Temp Incineration (Requires NOx Scrubbing) OrgWaste->Incineration EPA Licensed Facility SolidWaste->Incineration EPA Licensed Facility

Figure 1: Waste segregation and disposal workflow for 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid.

Spill Response Workflow

In the event of a powder spill, standard sweeping will aerosolize the compound, drastically increasing inhalation risks. The following protocol aligns with the [3] for chemical spill cleanup.

Step-by-Step Spill Cleanup:

  • Isolate & Don PPE: Evacuate immediate personnel. Don an N95/P100 respirator, safety goggles, and double nitrile gloves.

  • Dampen (Containment): Lightly mist the spilled powder with water or a 70% ethanol solution. Causality: Dampening breaks the static charge and binds the fine particulates, completely preventing aerosolization.

  • Mechanical Collection: Use a disposable plastic scoop or damp absorbent pads to collect the material. Do not use a broom or vacuum (unless it is a certified HEPA-filtered hazmat vacuum).

  • Decontamination: Wash the affected surface thoroughly with soap and warm water, as the zwitterionic compound is highly water-soluble.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.

SpillResponse Spill Powder Spill Detected PPE Don PPE (N95, Nitrile) Spill->PPE Contain Dampen Powder (Water/EtOH) PPE->Contain Mechanic Mechanical Pickup Contain->Mechanic Clean Surface Decon (Soap & Water) Mechanic->Clean

Figure 2: Step-by-step spill response and decontamination pathway for solid powder spills.

Quantitative Data & Operational Thresholds Summary

To ensure rapid decision-making on the lab floor, refer to the operational thresholds summarized below:

Parameter / PropertyValue / SpecificationOperational Implication
Molecular Character Amphoteric (Amine + Carboxyl)Solutions may self-buffer; requires pH monitoring before bulk disposal.
Physical State Solid (Fine Powder)High inhalation/sensitization risk; mandates fume hood or N95 respirator.
EPA Waste Classification Non-RCRA Regulated (Typically)Dispose of as Non-Halogenated Organic Waste; do not pour down the drain.
Spill Containment Wet-Wipe MethodMust be dampened with Water/EtOH prior to mechanical pickup.
Destruction Method High-Temp IncinerationFacility must utilize NOx scrubbers due to the piperazine nitrogen content.

References

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements (Personal Protective Equipment)." OSHA.gov. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid
Reactant of Route 2
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid
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